Acetylcysteine-15N
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C5H9NO3S |
|---|---|
Molecular Weight |
164.19 g/mol |
IUPAC Name |
(2R)-2-(acetyl(15N)amino)-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C5H9NO3S/c1-3(7)6-4(2-10)5(8)9/h4,10H,2H2,1H3,(H,6,7)(H,8,9)/t4-/m0/s1/i6+1 |
InChI Key |
PWKSKIMOESPYIA-JGTYJTGKSA-N |
Isomeric SMILES |
CC(=O)[15NH][C@@H](CS)C(=O)O |
Canonical SMILES |
CC(=O)NC(CS)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Properties of Acetylcysteine-15N: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Acetylcysteine-15N, a stable isotope-labeled form of the widely used antioxidant and mucolytic agent, N-acetylcysteine (NAC). The incorporation of the heavy nitrogen-15 isotope allows for precise tracking and quantification in metabolic, pharmacokinetic, and mechanistic studies, making it an invaluable tool in drug development and biomedical research.
Core Physicochemical Data
The introduction of a ¹⁵N isotope does not significantly alter the fundamental physicochemical properties of the molecule compared to its unlabeled counterpart. Therefore, the data presented for N-acetylcysteine is considered representative for this compound.
General Properties
| Property | Value | Source |
| IUPAC Name | (2R)-2-(acetyl[¹⁵N]amino)-3-sulfanylpropanoic acid | - |
| Appearance | White crystalline powder | [1] |
| Odor | Garlic-like | [1] |
Quantitative Physicochemical Data
| Parameter | Value | Source |
| Molecular Formula | C₅H₉¹⁵NO₃S | - |
| Molecular Weight | 164.19 g/mol | - |
| Melting Point | 108–109.3 °C | [1] |
| pKa (carboxyl group) | ~3.24 | [2] |
| pKa (sulfhydryl group) | ~9.5 | - |
| Solubility in Water | Highly soluble | [3] |
| Solubility in Ethanol | Soluble | [3] |
| Solubility in DMSO | Soluble (approx. 50 mg/mL) | [4] |
| Solubility in PBS (pH 7.2) | Approx. 30 mg/mL | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate determination of physicochemical properties and for the quantification of this compound in experimental settings.
Determination of pKa by Potentiometric Titration
The acid dissociation constants (pKa) of N-acetylcysteine can be determined by pH potentiometric titrations.
-
Preparation of Solutions : Prepare a standard solution of N-acetylcysteine in water with a known ionic strength, for example, 0.16 mol·dm⁻³ NaNO₃.[5][6]
-
Titration : Titrate the N-acetylcysteine solution with a standardized solution of a strong base (e.g., NaOH) at a constant temperature (e.g., 298.15 K).[5][6]
-
Data Acquisition : Record the pH of the solution after each addition of the titrant.
-
Data Analysis : Use a computer program such as Hyperquad to analyze the titration data and calculate the pKa values for the carboxylic and sulfhydryl groups.[5][6]
Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a common method for the quantification of N-acetylcysteine and its derivatives in various matrices, including pharmaceutical formulations and biological samples.[7][8][9][10]
-
Instrumentation : An HPLC system equipped with a C18 column and a UV detector is typically used.[7][8]
-
Mobile Phase : A common mobile phase is a mixture of acetonitrile and water (e.g., 4:96 v/v) containing 0.1% trifluoroacetic acid (TFA).[7][10]
-
Chromatographic Conditions :
-
Standard Preparation : Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by diluting the stock solution to known concentrations.[7][8]
-
Sample Preparation : Dissolve the sample containing this compound in the mobile phase and filter it through a 0.45 µm filter before injection.[8]
-
Analysis and Quantification : Inject the standards and samples into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.[7][8]
Analysis of this compound by Mass Spectrometry
Mass spectrometry (MS) is essential for confirming the isotopic enrichment and for quantifying the labeled compound in complex biological samples.
-
Sample Preparation : Samples containing this compound are typically processed to extract and purify the analyte. For protein-bound this compound, this may involve protein digestion.[11][12]
-
Mass Spectrometric Analysis : The prepared sample is introduced into a mass spectrometer. The instrument measures the mass-to-charge ratio of the ions, allowing for the differentiation between the ¹⁴N- and ¹⁵N-labeled forms of acetylcysteine-containing peptides or the intact molecule.[11][12]
-
Data Analysis : Specialized software is used to analyze the mass spectra. The relative abundance of the ¹⁵N-labeled and unlabeled forms is determined by comparing the intensities of their respective ion signals. This ratio provides a quantitative measure of the labeled compound.[11][13]
Signaling Pathways and Mechanisms of Action
N-acetylcysteine, and by extension this compound, exerts its biological effects through multiple interconnected signaling pathways. Its primary roles are as a precursor to the antioxidant glutathione (GSH) and as a direct scavenger of reactive oxygen species (ROS).
Caption: Glutathione synthesis and ROS scavenging pathway of this compound.
Acetylcysteine also modulates key inflammatory and cell survival pathways.
Caption: Modulation of NF-κB and MAPK signaling pathways by this compound.
Experimental Workflow Example
The use of this compound is particularly advantageous in stable isotope labeling experiments to trace its metabolic fate and quantify its incorporation into proteins and other biomolecules.
Caption: Workflow for a stable isotope labeling study using this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. N-Acetyl-L-Cysteine | C5H9NO3S | CID 12035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Protonation Equilibria of N-Acetylcysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 8. ajpp.in [ajpp.in]
- 9. archives.ijper.org [archives.ijper.org]
- 10. cdn.insights.bio [cdn.insights.bio]
- 11. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Production, Purification, and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ckgas.com [ckgas.com]
Navigating the Landscape of Labeled Compounds: An In-depth Technical Guide to the Isotopic Enrichment and Purity of Commercial Acetylcysteine-¹⁵N
For researchers, scientists, and drug development professionals, the precise characterization of isotopically labeled compounds is paramount for the integrity and reproducibility of experimental outcomes. This technical guide provides a comprehensive overview of the isotopic enrichment and chemical purity of commercially available Acetylcysteine-¹⁵N, a crucial tool in metabolic and pharmacokinetic research.
Acetylcysteine-¹⁵N, a stable isotope-labeled variant of the antioxidant and mucolytic agent N-acetylcysteine (NAC), offers a non-radioactive method for tracing the molecule's metabolic fate and distribution within biological systems. The replacement of the naturally abundant ¹⁴N with ¹⁵N at the amide nitrogen position allows for distinct detection by mass spectrometry and NMR spectroscopy without altering the compound's fundamental biochemical properties. This guide delves into the synthesis, analytical methodologies for determining isotopic enrichment and purity, and the common impurity profile of commercial Acetylcysteine-¹⁵N.
Synthesis and Isotopic Incorporation
The synthesis of Acetylcysteine-¹⁵N is typically achieved through the acetylation of ¹⁵N-labeled L-cysteine. The ¹⁵N isotope is introduced early in the synthesis, often starting with a ¹⁵N-enriched precursor such as ¹⁵N-ammonium salts. The isotopic purity of these precursors is critical to achieving high enrichment in the final product, with commercially available ¹⁵N-labeled ammonium salts often exceeding 98% isotopic purity.
A common synthetic route involves the reaction of L-cysteine-¹⁵N with acetic anhydride or acetyl chloride under controlled pH conditions (typically pH 7.0–7.5) to facilitate the acylation of the amino group. Maintaining the reaction at a moderate temperature, such as 25°C, helps to minimize the formation of side products. The efficiency of this isotopic incorporation can exceed 92%, as quantified by mass spectrometry.
Isotopic Enrichment: Quantitative Assessment
The degree of ¹⁵N incorporation, or isotopic enrichment, is a critical quality attribute of Acetylcysteine-¹⁵N. Commercially available products typically specify a minimum isotopic enrichment, often greater than 97 atom % ¹⁵N. Two primary analytical techniques are employed for this determination: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry
Mass spectrometry is a powerful tool for quantifying isotopic enrichment by analyzing the mass-to-charge ratio (m/z) of the molecule. The incorporation of ¹⁵N results in a mass shift of +1 compared to the unlabeled compound. By examining the isotopic cluster in the mass spectrum, the relative abundance of the ¹⁵N-labeled species can be determined. For Acetylcysteine-¹⁵N, enrichment levels exceeding 97% are often confirmed by analyzing the M-1/M peak ratio, where a ratio below 0.03 is indicative of high enrichment.
NMR Spectroscopy
¹⁵N NMR spectroscopy provides a direct and non-destructive method for assessing isotopic enrichment. The ¹⁵N nucleus has a spin of 1/2, which results in sharp NMR signals. The wide chemical shift range of ¹⁵N makes it highly sensitive to the electronic environment of the nitrogen atom, allowing for precise identification and quantification. Quantitative ¹⁵N NMR experiments, often employing proton decoupling to enhance signal-to-noise, can be used to determine the percentage of ¹⁵N at a specific atomic position.
Table 1: Typical Specifications for Commercial Acetylcysteine-¹⁵N
| Parameter | Specification | Analytical Method |
| Isotopic Enrichment | ≥ 97 atom % ¹⁵N | Mass Spectrometry, ¹⁵N NMR |
| Chemical Purity | ≥ 95% | HPLC-UV, HPLC-MS |
Chemical Purity and Impurity Profile
In addition to isotopic enrichment, the chemical purity of Acetylcysteine-¹⁵N is crucial for its application in research. High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the standard method for assessing purity and identifying impurities. Commercial preparations of Acetylcysteine-¹⁵N typically have a chemical purity of 95% or greater.
Several related substances are recognized as potential impurities in Acetylcysteine, as defined by pharmacopeias. These can arise from the synthesis process or degradation.
Table 2: Common Pharmacopeial Impurities of Acetylcysteine
| Impurity Name | Structure |
| Impurity A: L-Cystine | A disulfide dimer of cysteine |
| Impurity B: L-Cysteine | The precursor amino acid |
| Impurity C: N,N'-Diacetylcystine | An oxidized dimer of N-acetylcysteine |
| Impurity D: N,S-Diacetylcysteine | A di-acetylated derivative of cysteine |
Experimental Protocols
Determination of Isotopic Enrichment by Mass Spectrometry
A detailed protocol for determining the isotopic enrichment of Acetylcysteine-¹⁵N using Liquid Chromatography-Mass Spectrometry (LC-MS) is outlined below.
Objective: To quantify the ¹⁵N enrichment of Acetylcysteine-¹⁵N.
Materials:
-
Acetylcysteine-¹⁵N sample
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)
-
A reversed-phase C18 HPLC column
-
A high-resolution mass spectrometer capable of accurate mass measurement
Procedure:
-
Sample Preparation: Dissolve a small amount of the Acetylcysteine-¹⁵N sample in Mobile Phase A to a final concentration of approximately 10 µg/mL.
-
LC Separation:
-
Inject 5 µL of the sample onto the C18 column.
-
Elute with a gradient of Mobile Phase B (e.g., 5-95% over 10 minutes).
-
Set the flow rate to 0.3 mL/min.
-
-
MS Analysis:
-
Acquire mass spectra in positive ion mode.
-
Scan a mass range that includes the expected m/z values for both unlabeled (m/z ~164.05) and ¹⁵N-labeled (m/z ~165.05) Acetylcysteine.
-
Utilize high mass accuracy and resolution to clearly distinguish the isotopic peaks.
-
-
Data Analysis:
-
Extract the ion chromatograms for the monoisotopic peaks of both the ¹⁴N and ¹⁵N species.
-
Integrate the peak areas of the respective isotopic peaks in the mass spectrum.
-
Calculate the isotopic enrichment using the following formula: % ¹⁵N Enrichment = [Area(¹⁵N peak) / (Area(¹⁴N peak) + Area(¹⁵N peak))] * 100
-
Purity Analysis by HPLC-UV
The following protocol details a reversed-phase HPLC method for the determination of chemical purity and the separation of common impurities in Acetylcysteine.
Objective: To determine the chemical purity of Acetylcysteine-¹⁵N and quantify related impurities.
Materials:
-
Acetylcysteine-¹⁵N sample
-
HPLC grade water with 0.1% trifluoroacetic acid (TFA) (Mobile Phase A)
-
HPLC grade acetonitrile with 0.1% TFA (Mobile Phase B)
-
A reversed-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
An HPLC system with a UV detector
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of Acetylcysteine-¹⁵N in Mobile Phase A at a concentration of 1 mg/mL.
-
Prepare working solutions for analysis by diluting the stock solution with Mobile Phase A.
-
-
Chromatographic Conditions:
-
Set the column temperature to 30°C.
-
Use a flow rate of 1.0 mL/min.
-
Set the UV detection wavelength to 214 nm.
-
Use a gradient elution program, for example:
-
0-5 min: 5% B
-
5-25 min: 5% to 50% B
-
25-30 min: 50% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
-
Analysis:
-
Inject 20 µL of the sample solution.
-
Record the chromatogram.
-
-
Data Processing:
-
Identify the peak corresponding to Acetylcysteine-¹⁵N based on its retention time.
-
Identify and quantify any impurity peaks by comparing their retention times to those of known impurity standards.
-
Calculate the percentage purity by area normalization: % Purity = [Area(Acetylcysteine peak) / Total Area of all peaks] * 100
-
Conclusion
The utility of Acetylcysteine-¹⁵N in research is critically dependent on its isotopic enrichment and chemical purity. Commercial suppliers provide this labeled compound with high specifications, typically ≥97% isotopic enrichment and ≥95% chemical purity. Researchers should be familiar with the analytical techniques used to verify these parameters, namely mass spectrometry and NMR for isotopic enrichment, and HPLC for chemical purity. Understanding the potential impurity profile is also essential for interpreting experimental data accurately. The detailed methodologies provided in this guide serve as a foundation for the robust characterization of Acetylcysteine-¹⁵N in a laboratory setting, ensuring the reliability of research outcomes.
An In-depth Technical Guide to 15N Stable Isotope Labeling in Proteomics Research
Introduction: In the landscape of quantitative proteomics, stable isotope labeling has emerged as a cornerstone for accurate and robust measurement of protein dynamics. Among these methods, Nitrogen-15 (¹⁵N) labeling offers a powerful approach for tracing nitrogen atoms through complex biological systems. This technique involves the metabolic incorporation of the heavy, non-radioactive ¹⁵N isotope into the entire proteome, replacing the naturally abundant ¹⁴N isotope. This mass shift allows for the precise differentiation and relative quantification of proteins between different experimental states using mass spectrometry (MS).[1][2] Its application spans from fundamental studies of protein metabolism, including synthesis and turnover, to accelerating drug development by elucidating therapeutic efficacy and mechanism of action.[1]
This guide provides a comprehensive overview of the principles, experimental protocols, data analysis workflows, and applications of ¹⁵N stable isotope labeling for researchers, scientists, and drug development professionals.
Core Principles of 15N Labeling Strategies
The fundamental principle of ¹⁵N labeling is to create two distinct, mass-differentiated proteomes: a "light" proteome containing the natural ¹⁴N isotope and a "heavy" proteome enriched with the ¹⁵N isotope.[3] When samples from these two populations are mixed, the chemically identical peptides co-elute during liquid chromatography but are resolved as distinct peaks in the mass spectrometer, allowing for their relative quantification.[4]
Two primary strategies are employed for ¹⁵N incorporation:
-
Metabolic Labeling: This approach involves growing cells or whole organisms in a medium where the sole nitrogen source is ¹⁵N-labeled, such as ¹⁵N-labeled ammonium chloride (¹⁵NH₄Cl) or a ¹⁵N-enriched diet.[5][6] This results in the uniform incorporation of ¹⁵N into all nitrogen-containing biomolecules, including every amino acid within the proteome.[7] This universal labeling is a key advantage, making it applicable to a wide range of organisms, from bacteria and yeast to plants and mammals.[6][8]
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): SILAC is a widely used metabolic labeling technique where specific essential amino acids are isotopically labeled.[9][10] While often associated with ¹³C, SILAC frequently utilizes ¹⁵N-labeled amino acids, such as Arginine (¹³C₆¹⁵N₄) and Lysine (¹³C₆¹⁵N₂).[9] Cells are cultured in media containing either the "light" (natural) or "heavy" versions of these amino acids.[9][11] After several cell divisions, the heavy amino acids are fully incorporated into newly synthesized proteins.[10] This method is particularly powerful for comparing two or three distinct cell populations (e.g., control vs. treated) and is a gold standard for studying protein expression, protein-protein interactions, and post-translational modifications.[9]
Table 1: Comparison of 15N Labeling Strategies
| Feature | Metabolic Labeling (Uniform ¹⁵N) | SILAC (with ¹⁵N-labeled Amino Acids) |
| Labeling Principle | All nitrogen atoms in the proteome are replaced with ¹⁵N.[7] | Only specific amino acid residues (e.g., Lysine, Arginine) are labeled.[7] |
| Organism Applicability | Broad: Bacteria, yeast, fungi, plants, insects, rodents.[6][12] | Primarily cell culture (mammalian, yeast). Auxotrophs are preferred.[7] |
| Mass Shift in MS | Variable; depends on the number of nitrogen atoms in each peptide.[13][14] | Fixed and well-defined mass difference between light and heavy peptide pairs.[7] |
| Data Analysis Complexity | More complex due to variable mass shifts and broader isotope clusters.[14][15] | Simpler due to predictable mass shifts, facilitating automated identification.[15] |
| Multiplexing Capability | Typically limited to two samples (¹⁴N vs. ¹⁵N). | Can be extended to three samples (e.g., light, medium, heavy labels).[3] |
| Key Advantage | Universal labeling of the entire proteome, suitable for organisms where SILAC is not feasible. | High accuracy and precision; mixing samples at the cell level minimizes experimental error.[7] |
| Common Applications | Protein turnover studies, proteomics in whole organisms, metabolic flux analysis.[16][17] | Differential expression proteomics, PTM analysis, protein-protein interaction studies.[9][11] |
Experimental and Data Analysis Workflows
The successful implementation of ¹⁵N labeling relies on a systematic workflow, from initial cell culture to final data interpretation. The key advantage of metabolic labeling is the ability to combine samples at a very early stage, which minimizes variation introduced during sample processing.[3][7]
Caption: General experimental workflow for quantitative proteomics using ¹⁵N metabolic labeling.
The data analysis workflow for ¹⁵N-labeled experiments requires specialized software capable of handling the variable mass shifts and complex isotopic envelopes that result from uniform labeling.
Caption: Bioinformatic workflow for processing and quantifying ¹⁵N stable isotope labeling data.
Detailed Experimental Protocols
Precise and reproducible protocols are critical for successful labeling and quantification. Below are methodologies for key experiments.
Table 2: Protocol for 15N Metabolic Labeling of E. coli
| Step | Procedure | Details and Notes |
| 1. Media Preparation | Prepare M9 minimal medium. | For 1L: 100 ml 10x M9 salts, 10 ml 100x trace elements, 20 ml 20% glucose, 1 ml 1M MgSO₄, 0.3 ml 1M CaCl₂.[18] Sterilize by filtration. |
| 2. Add Nitrogen Source | Add 1g of ¹⁵NH₄Cl as the sole nitrogen source. | This should be done in a sterile environment. Add appropriate antibiotics.[19] |
| 3. Pre-culture | Inoculate 5 mL of M9 medium with a single colony. | Grow overnight at 37°C with shaking.[18] |
| 4. Main Culture | Inoculate 1L of ¹⁵N M9 medium with the overnight pre-culture. | Use a 1:100 inoculum (10 mL for 1L).[19] Grow at the appropriate temperature until OD₆₀₀ reaches 0.8–1.0.[18] |
| 5. Induction | Induce protein expression with an appropriate agent (e.g., IPTG). | Continue culturing for 2-12 hours, depending on the protein of interest.[18] |
| 6. Cell Harvesting | Pellet the cells by centrifugation. | Spin at 4,000-6,000 x g for 15-30 minutes at 4°C.[20] The cell pellet can be stored at -20°C or processed immediately.[18] |
Table 3: Protocol for SILAC Labeling of Mammalian Cells (with ¹⁵N Amino Acids)
| Step | Procedure | Details and Notes |
| 1. Media Preparation | Prepare SILAC DMEM/RPMI medium lacking L-Lysine and L-Arginine. | Supplement with dialyzed fetal bovine serum (FBS) to minimize light amino acids. |
| 2. Create Light & Heavy Media | Light Medium: Add standard L-Lysine and L-Arginine. Heavy Medium: Add heavy isotope-labeled L-Lysine (e.g., ¹³C₆¹⁵N₂) and L-Arginine (e.g., ¹³C₆¹⁵N₄). | |
| 3. Cell Adaptation | Subculture cells in the "heavy" medium for at least 5-6 cell doublings.[9] | This ensures >95% incorporation of the heavy amino acids.[9] Verify incorporation rate via mass spectrometry. |
| 4. Experimental Phase | Plate cells from the light and heavy populations. Apply the experimental treatment to one population (e.g., drug treatment to "heavy" cells, vehicle to "light" cells). | The two cell populations are subjected to different treatments according to the research aim.[11] |
| 5. Harvesting & Mixing | Harvest cells, count them, and mix equal numbers of cells (or equal amounts of protein) from the light and heavy populations.[9] | Mixing at this early stage is a key advantage of SILAC.[3] |
| 6. Protein Extraction | Lyse the mixed cell pellet using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors). |
Table 4: General Protocol for Protein Digestion for Mass Spectrometry
| Step | Procedure | Details and Notes |
| 1. Protein Quantification | Determine the protein concentration of the lysate. | Use a standard method like the Bradford or BCA protein assay.[5][21] |
| 2. Reduction | Reduce disulfide bonds. | Add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 1 hour. |
| 3. Alkylation | Alkylate free cysteine residues. | Add Iodoacetamide (IAA) to a final concentration of 55 mM and incubate for 45 minutes in the dark at room temperature. |
| 4. Digestion | Digest proteins into peptides using Trypsin. | Add sequencing-grade Trypsin at a 1:50 or 1:100 enzyme-to-protein ratio. Incubate overnight at 37°C. |
| 5. Desalting | Clean up the peptide mixture to remove salts and detergents. | Use C18 solid-phase extraction (SPE) cartridges or tips. Elute peptides with a high organic solvent solution (e.g., 80% acetonitrile, 0.1% formic acid). |
| 6. Sample Preparation for MS | Dry the eluted peptides in a vacuum centrifuge and resuspend in a suitable buffer for LC-MS/MS analysis (e.g., 2% acetonitrile, 0.1% formic acid). |
Quantitative Data and Applications
The level of ¹⁵N incorporation is a critical parameter for accurate quantification. High enrichment is necessary to ensure that the heavy isotope cluster is well-separated from the light cluster, which improves signal-to-noise and the precision of quantification.[22][23]
Table 5: Typical ¹⁵N Enrichment Levels in Various Systems
| Organism/System | Labeling Method | Typical Enrichment Level | Key Considerations |
| E. coli | ¹⁵NH₄Cl in M9 minimal medium | >98% | High efficiency due to rapid growth and defined medium. |
| Yeast (S. cerevisiae) | ¹⁵N ammonium sulfate in minimal medium | >98% | Similar to bacteria, high incorporation is readily achievable.[7] |
| Plants (Arabidopsis) | ¹⁵N salts in hydroponic culture | 93-99% | Labeling duration and nitrogen availability can affect efficiency.[4] |
| Mammalian Cells (in culture) | ¹⁵N-labeled amino acid mixture | >95% | Requires specialized media and sufficient time for protein turnover.[24] |
| Rat Liver | ¹⁵N-enriched diet | ~91-94% | High protein turnover leads to efficient labeling.[23] |
| Rat Brain | ¹⁵N-enriched diet (prolonged) | 74% (single generation) to >94% (two generations) | Slow protein turnover rates require longer labeling times or multi-generational labeling to achieve high enrichment.[22][23] |
Applications in Drug Development and Research
¹⁵N stable isotope labeling is a transformative technique in biochemical research and drug development.[1] It provides critical insights into cellular processes and therapeutic efficacy with a precision that is unmatched by many other methods.[1]
-
Protein Turnover and Metabolism: ¹⁵N labeling is ideal for studying the dynamics of protein synthesis and degradation.[16] By introducing a ¹⁵N source and monitoring its incorporation over time (a "pulse" experiment), researchers can calculate the synthesis rates of individual proteins on a proteome-wide scale.[17] This is crucial for understanding diseases characterized by altered protein homeostasis.
-
Pharmacokinetics and Drug Metabolism: In drug development, incorporating stable isotopes into drug molecules allows researchers to precisely track their absorption, distribution, metabolism, and excretion (ADME).[25] This helps in understanding a drug's journey through the body and its interactions with target proteins.[1]
-
Target Validation and Mechanism of Action: By comparing the proteomes of treated versus untreated cells, ¹⁵N labeling can reveal which proteins and pathways are affected by a drug candidate. This is vital for validating drug targets and elucidating the molecular mechanism of action.[1] In oncology, for instance, ¹⁵N tracers can reveal tumor dependencies on specific nitrogen sources, informing the design of targeted inhibitors.[1]
-
Quantitative Proteomics: The primary application is the accurate comparison of protein abundance between different states.[26] This allows for the identification of biomarkers, the characterization of disease models, and the understanding of cellular responses to stimuli.[6] The use of a ¹⁵N-labeled proteome as an internal standard for every protein minimizes sample handling variability and provides a robust quantitative readout.[8][21]
References
- 1. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]
- 2. youtube.com [youtube.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 5. Metabolic Labeling of Microorganisms with Stable Heavy Nitrogen Isotopes (15N) | Springer Nature Experiments [experiments.springernature.com]
- 6. Stable Isotope Metabolic Labeling with a Novel 15N-Enriched Bacteria Diet for Improved Proteomic Analyses of Mouse Models for Psychopathologies | PLOS One [journals.plos.org]
- 7. Quantification of histone modifications using 15N metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. chempep.com [chempep.com]
- 10. researchgate.net [researchgate.net]
- 11. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 12. A Protocol for the Identification of Protein-protein Interactions Based on 15N Metabolic Labeling, Immunoprecipitation, Quantitative Mass Spectrometry and Affinity Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ckisotopes.com [ckisotopes.com]
- 14. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Automated protein turnover calculations from 15N partial metabolic labeling LC/MS shotgun proteomics data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Automated Protein Turnover Calculations from 15N Partial Metabolic Labeling LC/MS Shotgun Proteomics Data - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 15N labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]
- 19. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 20. antibodies.cancer.gov [antibodies.cancer.gov]
- 21. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses | Springer Nature Experiments [experiments.springernature.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Isotope Labeling in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. metsol.com [metsol.com]
- 26. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Acetylcysteine-15N as a Tracer for Nitrogen Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, experimental designs, and analytical methodologies for utilizing ¹⁵N-labeled N-acetylcysteine (Acetylcysteine-¹⁵N) as a stable isotope tracer in nitrogen metabolism research. While direct, published studies employing Acetylcysteine-¹⁵N for this specific purpose are nascent, this document synthesizes established principles of stable isotope tracing, known metabolic pathways of N-acetylcysteine (NAC), and analytical techniques for ¹⁵N-labeled compounds to present a foundational guide for researchers.
Introduction to Acetylcysteine-¹⁵N in Metabolic Research
N-acetylcysteine (NAC) is a well-established mucolytic agent and an antidote for acetaminophen poisoning. Its biochemical significance stems from its role as a precursor to the amino acid L-cysteine and, subsequently, the major intracellular antioxidant, glutathione (GSH).[1] The incorporation of the stable, non-radioactive isotope nitrogen-15 (¹⁵N) into the acetyl group of NAC creates Acetylcysteine-¹⁵N, a powerful tool for metabolic tracing.[2][3]
As a tracer, Acetylcysteine-¹⁵N allows for the precise tracking of the nitrogen atom as it is metabolized in vivo. Following administration, the ¹⁵N label can be followed from its initial incorporation into the cysteine pool to its subsequent distribution throughout the body's nitrogen-containing compounds, including other amino acids and newly synthesized proteins. This enables the quantitative analysis of various aspects of nitrogen metabolism, such as amino acid kinetics, protein synthesis rates, and nitrogen flux through different metabolic pathways. The use of stable isotopes like ¹⁵N offers a safe and effective method for conducting these studies in both preclinical and clinical settings.[4]
Metabolic Pathways and Tracer Fate
Upon administration, Acetylcysteine-¹⁵N is expected to follow the established metabolic pathways of its unlabeled counterpart. The primary metabolic fate involves deacetylation to yield ¹⁵N-cysteine. This newly formed ¹⁵N-cysteine then enters the body's free amino acid pool. From this pool, the ¹⁵N label can be distributed through several key pathways:
-
Protein Synthesis: ¹⁵N-cysteine is directly incorporated into new proteins, allowing for the measurement of fractional protein synthesis rates (FSR).
-
Transamination: The amino group of ¹⁵N-cysteine can be transferred to α-keto acids, leading to the formation of other ¹⁵N-labeled non-essential amino acids, such as ¹⁵N-alanine and ¹⁵N-glutamate.
-
Glutathione Synthesis: ¹⁵N-cysteine is a direct precursor for the synthesis of glutathione, a critical antioxidant.
-
Taurine Synthesis: Cysteine can be metabolized to taurine, another important biologically active molecule.
The following diagram illustrates the anticipated metabolic journey of the ¹⁵N label from Acetylcysteine-¹⁵N.
Caption: Metabolic fate of the ¹⁵N label from Acetylcysteine-¹⁵N.
Experimental Protocols
While specific, validated protocols for Acetylcysteine-¹⁵N as a nitrogen metabolism tracer are not yet widely published, the following sections outline a proposed experimental workflow. This workflow is adapted from established methodologies for other ¹⁵N-labeled amino acid tracers and general quantitative proteomic approaches.[2][4][5]
The administration route and dosage of Acetylcysteine-¹⁵N will depend on the specific research question. Common methods include:
-
Bolus Injection: A single intravenous (IV) or intraperitoneal (IP) injection allows for the study of acute amino acid kinetics and protein synthesis over a shorter timeframe.
-
Constant Infusion: A continuous IV infusion is used to achieve a steady-state isotopic enrichment in the precursor pool, which is often preferred for measuring protein synthesis rates over several hours.
Table 1: Illustrative Dosing Regimens for Preclinical Studies
| Parameter | Bolus Injection | Constant Infusion |
| Dose | 50-150 mg/kg | 50-150 mg/kg/hr |
| Route | Intravenous (IV) or Intraperitoneal (IP) | Intravenous (IV) |
| Duration | Single dose | 2-6 hours |
| Sampling | Frequent blood draws (e.g., 0, 5, 15, 30, 60, 120 mins) | Blood draws at baseline and during the final hour of infusion |
Biological samples should be collected at predetermined time points to track the incorporation of the ¹⁵N label.
-
Blood: Plasma is collected to measure the enrichment of the precursor pool (¹⁵N-cysteine and other ¹⁵N-amino acids). Red blood cells can also be analyzed for protein synthesis.
-
Tissues: Tissue biopsies (e.g., muscle, liver) are collected at the end of the study to determine the rate of protein synthesis within specific organs.
Sample Preparation Steps:
-
Plasma: Deproteinize plasma samples by adding a precipitating agent (e.g., sulfosalicylic acid). Centrifuge to pellet the protein, and collect the supernatant containing free amino acids.
-
Tissues: Homogenize tissue samples in a suitable buffer. Precipitate proteins and separate the supernatant (for free amino acid analysis) from the protein pellet.
-
Protein Hydrolysis: The protein pellets from plasma or tissue are washed and then hydrolyzed (e.g., using 6N HCl at 110°C for 24 hours) to break them down into their constituent amino acids.
-
Amino Acid Purification: Both the free amino acid fractions and the protein hydrolysates are purified, often using cation-exchange chromatography, to isolate the amino acids.
The determination of ¹⁵N isotopic enrichment in amino acids is typically performed using mass spectrometry.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a common method for analyzing amino acid enrichment. It requires derivatization of the amino acids to make them volatile. Common derivatizing agents include N-tert-butyldimethylsilyl (t-BDMS).
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and specificity and can often analyze amino acids without derivatization. This is becoming the preferred method for many metabolic studies.
The mass spectrometer measures the ratio of the ¹⁵N-labeled amino acid (M+1) to the unlabeled amino acid (M). This ratio is used to calculate the isotopic enrichment, often expressed as Atom Percent Excess (APE).
The following diagram outlines a general experimental workflow for a tracer study using Acetylcysteine-¹⁵N.
Caption: General experimental workflow for a tracer study.
Data Presentation and Interpretation
The primary data obtained from these experiments are the isotopic enrichments of amino acids in the free (precursor) pool and in protein-bound pools. These data can be used to calculate key parameters of nitrogen metabolism.
By tracking the appearance and disappearance of ¹⁵N in the plasma free amino acid pool following a bolus injection of Acetylcysteine-¹⁵N, it is possible to model the kinetics of cysteine and other amino acids.
Table 2: Illustrative Data of ¹⁵N Enrichment in Plasma Amino Acids Following a Bolus of Acetylcysteine-¹⁵N
| Time (minutes) | ¹⁵N-Cysteine (APE) | ¹⁵N-Alanine (APE) | ¹⁵N-Glutamate (APE) |
| 0 | 0.000 | 0.000 | 0.000 |
| 5 | 5.215 | 0.150 | 0.120 |
| 15 | 3.872 | 0.350 | 0.310 |
| 30 | 2.150 | 0.520 | 0.480 |
| 60 | 0.980 | 0.610 | 0.590 |
| 120 | 0.350 | 0.550 | 0.530 |
APE = Atom Percent Excess
The FSR of a specific protein is a measure of the percentage of that protein pool that is newly synthesized per unit of time. It is calculated using the following formula:
FSR (%/hour) = [ (E_protein / E_precursor) / t ] * 100
Where:
-
E_protein is the isotopic enrichment of the amino acid in the protein-bound pool at the end of the study.
-
E_precursor is the average isotopic enrichment of the amino acid in the precursor pool (e.g., plasma free amino acids) over the course of the study.
-
t is the duration of the tracer incorporation period in hours.
Table 3: Illustrative Data for Calculating FSR of Albumin
| Parameter | Value |
| Study Duration (t) | 4 hours |
| Average ¹⁵N-Cysteine Enrichment in Plasma (E_precursor) | 1.5 APE |
| ¹⁵N-Cysteine Enrichment in Albumin (E_protein) | 0.12 APE |
| Calculated Albumin FSR | 2.0 %/hour |
Signaling Pathways Influenced by N-Acetylcysteine
N-acetylcysteine has been shown to influence cellular signaling pathways, notably the mTOR pathway, which is a central regulator of protein synthesis. Studies have indicated that NAC can stimulate protein synthesis in enterocytes by upregulating the expression of mTOR signaling proteins.[6] This provides a mechanistic basis for how NAC may impact protein metabolism beyond simply supplying a cysteine precursor.
The following diagram depicts a simplified representation of the mTOR signaling pathway and its role in promoting protein synthesis.
Caption: Simplified mTOR signaling pathway influenced by NAC.
Conclusion and Future Directions
Acetylcysteine-¹⁵N holds significant promise as a versatile and safe tracer for the in-depth study of nitrogen metabolism. Its ability to deliver a labeled cysteine precursor allows for the investigation of a wide range of metabolic processes, from whole-body protein turnover to the synthesis of specific proteins and metabolites.
Future research should focus on validating the use of Acetylcysteine-¹⁵N through rigorous in vivo studies. This will involve establishing optimal dosing and sampling protocols, comparing its kinetic behavior to other ¹⁵N-labeled amino acid tracers, and applying this technique to study metabolic changes in various physiological and pathological states. Such studies will be instrumental in fully realizing the potential of Acetylcysteine-¹⁵N as a valuable tool in the fields of clinical nutrition, pharmacology, and metabolic research.
References
- 1. N-acetylcysteine - a safe antidote for cysteine/glutathione deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound [smolecule.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Metabolic labeling of model organisms using heavy nitrogen (15N) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic labeling with stable isotope nitrogen (15N) to follow amino acid and protein turnover of three plastid proteins in Chlamydomonas reinhardtii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-acetylcysteine stimulates protein synthesis in enterocytes independently of glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Natural Abundance Correction for Acetylcysteine-¹⁵N Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and practices for conducting stable isotope tracing studies using ¹⁵N-labeled Acetylcysteine (¹⁵N-NAC). It details the necessary steps for correcting for the natural abundance of isotopes, a critical procedure for accurately determining the enrichment and metabolic fate of ¹⁵N-NAC in biological systems.
Introduction to ¹⁵N-Acetylcysteine Isotope Tracing
Stable isotope tracing is a powerful technique used to elucidate metabolic pathways and quantify fluxes.[1][2] ¹⁵N-Acetylcysteine, a stable isotope-labeled version of the widely used antioxidant and glutathione precursor N-acetylcysteine, serves as an invaluable tracer in biochemical and pharmacokinetic research.[3][4] By replacing the naturally abundant ¹⁴N with ¹⁵N, researchers can track the journey of the NAC molecule and its metabolites through complex biological systems using mass spectrometry.[5]
However, the accurate interpretation of data from these experiments is contingent on a crucial data processing step: the correction for the natural abundance of other heavy isotopes (e.g., ¹³C, ¹⁷O, ¹⁸O, ³³S, ³⁴S).[6][7] All elements exist in nature as a mixture of isotopes. These naturally occurring heavy isotopes contribute to the mass spectrum of a molecule, creating satellite peaks around the primary monoisotopic peak. When analyzing a ¹⁵N-labeled sample, these natural isotopes create an overlapping mass distribution that, if not corrected, leads to an overestimation of the true ¹⁵N enrichment.[8] This guide provides the theoretical background, experimental protocols, and data analysis workflows required to perform accurate natural abundance correction.
The Core Principle of Natural Abundance Correction
The mass spectrum of a molecule reflects the sum of all its isotopic forms (isotopologues). In a ¹⁵N labeling experiment, the measured isotopic distribution is a convolution of two factors:
-
The natural isotopic abundance of all constituent elements (C, H, O, S, and even the small amount of natural ¹⁵N).
-
The experimental incorporation of the ¹⁵N label .
The goal of natural abundance correction is to mathematically deconvolute these two factors to isolate the signal originating solely from the experimentally introduced ¹⁵N tracer.[7] This is typically achieved by using the known natural abundance of isotopes or by measuring the mass spectrum of an unlabeled (natural abundance) standard of the same compound.[7]
Natural Isotopic Abundance of Key Elements
The following table summarizes the natural abundances of the stable isotopes for elements present in Acetylcysteine (C₅H₉NO₃S). This data is fundamental to the correction algorithms.
| Element | Isotope | Mass (Da) | Natural Abundance (%) |
| Carbon | ¹²C | 12.000000 | 98.93 |
| ¹³C | 13.003355 | 1.07 | |
| Hydrogen | ¹H | 1.007825 | 99.9885 |
| ²H | 2.014102 | 0.0115 | |
| Nitrogen | ¹⁴N | 14.003074 | 99.636 |
| ¹⁵N | 15.000109 | 0.364 | |
| Oxygen | ¹⁶O | 15.994915 | 99.757 |
| ¹⁷O | 16.999131 | 0.038 | |
| ¹⁸O | 17.999160 | 0.205 | |
| Sulfur | ³²S | 31.972071 | 94.99 |
| ³³S | 32.971458 | 0.75 | |
| ³⁴S | 33.967867 | 4.25 | |
| ³⁶S | 35.967081 | 0.01 |
Table 1: Natural abundance of stable isotopes for elements in Acetylcysteine.
Experimental Design and Protocols
Accurate natural abundance correction begins with a robust experimental design and meticulous execution.
General Experimental Workflow
The following diagram illustrates a typical workflow for a ¹⁵N-Acetylcysteine tracing experiment, from cell culture to final data analysis.
Caption: High-level workflow for a ¹⁵N-Acetylcysteine stable isotope tracing experiment.
Detailed Protocol: ¹⁵N-NAC Labeling in Cultured Cells and LC-MS/MS Analysis
This protocol provides a representative method for studying NAC metabolism in a cell culture model.
1. Cell Culture and Labeling:
- Culture cells (e.g., A549 lung carcinoma cells) in standard growth medium (e.g., RPMI-1640) to ~80% confluency.
- Prepare labeling medium by supplementing base medium lacking unlabeled cysteine and glutamine with dialyzed fetal bovine serum.
- To initiate the experiment, replace the standard medium with the labeling medium containing a known concentration of ¹⁵N-Acetylcysteine (e.g., 1 mM).
- Incubate cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.
2. Metabolite Extraction:
- Aspirate the labeling medium and wash the cells rapidly with ice-cold phosphate-buffered saline (PBS).
- Immediately add 1 mL of ice-cold extraction solvent (e.g., 80:20 Methanol:Water) to the culture plate.
- Scrape the cells from the plate and transfer the cell lysate/solvent mixture to a microcentrifuge tube.
- Vortex thoroughly and centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.
- Transfer the supernatant, which contains the polar metabolites, to a new tube for analysis.
3. LC-MS/MS Analysis:
- Chromatography: Use a reverse-phase C18 column for separation.
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient: A linear gradient appropriate for separating NAC and its metabolites.
- Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
- Acquire data using full scan mode to capture the entire isotopic distribution of the analyte.
- The mass-to-charge ratio (m/z) for unlabeled NAC [M+H]⁺ is ~164.1, while for ¹⁵N-NAC [M+H]⁺ it is ~165.1.
- For targeted analysis, use Multiple Reaction Monitoring (MRM) with specific mass transitions for both labeled and unlabeled NAC.[9][10]
Data Analysis and Correction Workflow
The Logic of Correction
The correction process involves using a matrix-based calculation to subtract the contribution of naturally abundant isotopes from the observed mass isotopomer distribution (MID).
References
- 1. youtube.com [youtube.com]
- 2. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy Acetylcysteine-15N [smolecule.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unveiling the Isotopic Fingerprint: A Technical Guide to the Theoretical Mass Shift of Acetylcysteine-¹⁵N
For Immediate Release
[City, State] – [Date] – In the precise world of pharmaceutical research and development, the use of stable isotope-labeled compounds is a cornerstone for quantitative analysis. This guide provides an in-depth technical examination of the theoretical mass shift between Acetylcysteine-¹⁵N and its unlabeled counterpart. Geared towards researchers, scientists, and drug development professionals, this document outlines the fundamental calculations, presents data in a clear, structured format, and offers a visual representation of the analytical workflow.
Introduction
N-acetylcysteine (NAC) is a medication and nutritional supplement with a well-established role as a mucolytic agent and as an antidote for paracetamol overdose. Its antioxidant properties, stemming from its role as a precursor to L-cysteine and subsequently glutathione, have made it a subject of extensive research. In pharmacokinetic and metabolic studies, the use of stable isotope-labeled N-acetylcysteine, such as Acetylcysteine-¹⁵N, is crucial for accurate quantification by mass spectrometry, allowing it to be distinguished from the endogenous or unlabeled administered compound.
This guide focuses on the precise theoretical difference in mass when the naturally most abundant nitrogen isotope, ¹⁴N, is substituted with the stable isotope ¹⁵N in the acetylcysteine molecule.
Molecular Composition and Isotopic Masses
To calculate the theoretical mass shift, it is essential to first establish the molecular formula of acetylcysteine and the precise monoisotopic masses of the constituent elements. The molecular formula for acetylcysteine is C₅H₉NO₃S.[1][2][3]
For the purpose of high-resolution mass spectrometry, the monoisotopic mass is calculated using the mass of the most abundant or specific stable isotope of each element. The table below summarizes the exact masses of the isotopes relevant to this calculation.
Table 1: Monoisotopic Masses of Relevant Isotopes
| Element | Isotope | Atomic Mass (Da) |
| Carbon | ¹²C | 12.000000[4][5] |
| Hydrogen | ¹H | 1.007825[6] |
| Oxygen | ¹⁶O | 15.994915[7][8] |
| Sulfur | ³²S | 31.972071[9][10] |
| Nitrogen | ¹⁴N | 14.003074[11][12] |
| Nitrogen | ¹⁵N | 15.000109[13][14] |
Calculation of Theoretical Monoisotopic Masses
Using the data from Table 1 and the molecular formula (C₅H₉NO₃S), we can calculate the theoretical monoisotopic mass for both unlabeled and ¹⁵N-labeled acetylcysteine.
Unlabeled Acetylcysteine (C₅H₉¹⁴NO₃S)
The calculation is as follows:
-
(5 x Mass of ¹²C) + (9 x Mass of ¹H) + (1 x Mass of ¹⁴N) + (3 x Mass of ¹⁶O) + (1 x Mass of ³²S)
-
(5 x 12.000000) + (9 x 1.007825) + (1 x 14.003074) + (3 x 15.994915) + (1 x 31.972071) = 163.030315 Da
Acetylcysteine-¹⁵N (C₅H₉¹⁵NO₃S)
The calculation, substituting ¹⁴N with ¹⁵N, is as follows:
-
(5 x Mass of ¹²C) + (9 x Mass of ¹H) + (1 x Mass of ¹⁵N) + (3 x Mass of ¹⁶O) + (1 x Mass of ³²S)
-
(5 x 12.000000) + (9 x 1.007825) + (1 x 15.000109) + (3 x 15.994915) + (1 x 31.972071) = 164.027350 Da
Theoretical Mass Shift
The theoretical mass shift is the difference between the monoisotopic mass of Acetylcysteine-¹⁵N and unlabeled acetylcysteine.
-
Mass Shift = Mass(C₅H₉¹⁵NO₃S) - Mass(C₅H₉¹⁴NO₃S)
-
Mass Shift = 164.027350 Da - 163.030315 Da = 0.997035 Da
This calculated shift is a critical parameter for configuring high-resolution mass spectrometers in studies utilizing ¹⁵N-labeled acetylcysteine as an internal standard.
Table 2: Summary of Calculated Masses and Theoretical Shift
| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |
| Unlabeled Acetylcysteine | C₅H₉¹⁴NO₃S | 163.030315 |
| Acetylcysteine-¹⁵N | C₅H₉¹⁵NO₃S | 164.027350 |
| Theoretical Mass Shift | 0.997035 |
Experimental Workflow and Visualization
The process of determining the theoretical mass shift is a logical sequence of steps, from identifying the molecular structure to the final calculation. This workflow can be visualized to provide a clear overview for researchers planning experiments involving isotopic labeling.
Caption: Workflow for calculating the theoretical mass shift.
Methodologies and Protocols
While this guide focuses on the theoretical calculation, the practical application involves established experimental protocols. The synthesis of Acetylcysteine-¹⁵N typically involves using a ¹⁵N-labeled precursor, such as ¹⁵N-cysteine, which is then acetylated.
For analytical purposes, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. A typical protocol would involve:
-
Sample Preparation: Extraction of the analyte from the biological matrix (e.g., plasma, urine) using protein precipitation or solid-phase extraction.
-
Internal Standard Spiking: Addition of a known concentration of Acetylcysteine-¹⁵N to the sample and calibration standards.
-
Chromatographic Separation: Separation of acetylcysteine from other matrix components using a suitable HPLC/UHPLC column (e.g., C18).
-
Mass Spectrometric Detection: Use of a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) operating in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for both the unlabeled analyte and the ¹⁵N-labeled internal standard.
Conclusion
The theoretical mass shift between Acetylcysteine-¹⁵N and unlabeled acetylcysteine is a precisely calculated value of 0.997035 Da . This fundamental data point is indispensable for the design and execution of quantitative bioanalytical assays that employ stable isotope dilution techniques. Understanding this core principle allows for the accurate configuration of mass spectrometric instrumentation, ensuring the specificity and reliability required in modern drug development and clinical research.
References
- 1. researchgate.net [researchgate.net]
- 2. GSRS [precision.fda.gov]
- 3. L-Cysteine, N-acetyl- [webbook.nist.gov]
- 4. Carbon-12 - Wikipedia [en.wikipedia.org]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. Isotopes of hydrogen - Wikipedia [en.wikipedia.org]
- 7. Oxygen-16 atom | H2O | CID 10214376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Oxygen-16 - isotopic data and properties [chemlin.org]
- 9. buyisotope.com [buyisotope.com]
- 10. Atomic Weights and Isotopic Compositions for Sulfur [physics.nist.gov]
- 11. Nitrogen-14 atom | HN | CID 172638728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. nitrogen-14 atom (CHEBI:36938) [ebi.ac.uk]
- 13. Nitrogen-15 - isotopic data and properties [chemlin.org]
- 14. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]
Exploring Protein Turnover with Acetylcysteine-15N Labeling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and practices for studying protein turnover using Acetylcysteine-15N (¹⁵N) labeling. This powerful technique offers a robust method for quantifying the dynamic processes of protein synthesis and degradation, providing critical insights into cellular homeostasis, disease pathogenesis, and the mechanism of action of therapeutic agents.
Introduction to Protein Turnover and ¹⁵N Labeling
Protein turnover is a fundamental biological process involving the continuous synthesis of new proteins and the degradation of existing ones. This dynamic equilibrium is essential for maintaining cellular function, responding to stimuli, and removing damaged or misfolded proteins. The rate of turnover varies significantly between different proteins and can be modulated by various physiological and pathological conditions.
Stable isotope labeling with heavy nitrogen (¹⁵N) has become a cornerstone for accurately measuring protein turnover. By introducing a ¹⁵N-labeled precursor into a biological system, newly synthesized proteins become enriched with the heavy isotope. The rate of ¹⁵N incorporation can then be precisely quantified using mass spectrometry, allowing for the determination of protein synthesis and degradation rates.
Acetylcysteine-¹⁵N as a Labeled Precursor
N-Acetylcysteine (NAC) is a well-established compound with various clinical applications. Its ¹⁵N-labeled form, Acetylcysteine-¹⁵N, serves as a valuable precursor for metabolic labeling studies.
Metabolic Fate: Following administration, N-acetylcysteine is deacetylated to form cysteine. This ¹⁵N-labeled cysteine then enters the cellular amino acid pool and is utilized for the synthesis of new proteins. Additionally, cysteine is a key component of the antioxidant glutathione, and its metabolism can provide insights into related pathways. The use of Acetylcysteine-¹⁵N allows for the tracing of this specific metabolic route into the proteome.
Experimental Protocols
While specific protocols require optimization based on the experimental system, the following sections outline the general methodologies for in vitro and in vivo protein turnover studies using Acetylcysteine-¹⁵N labeling.
In Vitro Labeling of Cultured Cells
This protocol describes the labeling of mammalian cells in culture.
Materials:
-
Cell culture medium deficient in cysteine
-
Acetylcysteine-¹⁵N (isotopic purity >98%)
-
Dialyzed fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitor cocktails
Procedure:
-
Cell Culture: Grow cells to the desired confluency in standard culture medium.
-
Starvation (Optional but Recommended): To enhance the uptake and incorporation of the labeled precursor, gently wash the cells with PBS and incubate in a cysteine-free medium supplemented with dialyzed FBS for 1-2 hours.
-
Labeling: Replace the starvation medium with a fresh cysteine-free medium supplemented with a known concentration of Acetylcysteine-¹⁵N and dialyzed FBS. The optimal concentration and labeling time should be determined empirically but typically range from 0.1 to 1 mM for 4 to 24 hours.
-
Time Points: Harvest cells at various time points during the labeling period to monitor the rate of ¹⁵N incorporation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Extraction and Quantification: Centrifuge the cell lysates to pellet cellular debris and collect the supernatant containing the protein extract. Determine the protein concentration using a standard assay (e.g., BCA assay).
-
Sample Preparation for Mass Spectrometry: Proceed with protein digestion, peptide cleanup, and mass spectrometry analysis as detailed in Section 4.
In Vivo Labeling of Model Organisms
This protocol provides a general framework for labeling rodents.
Materials:
-
Acetylcysteine-¹⁵N
-
Vehicle for administration (e.g., sterile saline)
-
Animal handling and surgical equipment
-
Tissue homogenization buffer
Procedure:
-
Animal Acclimation: Acclimate animals to the experimental conditions for at least one week.
-
Administration of Acetylcysteine-¹⁵N: The labeled compound can be administered through various routes, including intraperitoneal (IP) injection, oral gavage, or inclusion in the diet. The dosage and administration schedule will depend on the specific research question and animal model.
-
Time Course: Collect tissues of interest at different time points after the administration of the labeled precursor.
-
Tissue Homogenization: Immediately after collection, flash-freeze the tissues in liquid nitrogen or homogenize them in an appropriate buffer containing protease and phosphatase inhibitors.
-
Protein Extraction and Quantification: Centrifuge the tissue homogenates to remove insoluble material and determine the protein concentration of the supernatant.
-
Sample Preparation for Mass Spectrometry: Prepare the protein extracts for mass spectrometry analysis as described in the following section.
Mass Spectrometry and Data Analysis
The quantification of ¹⁵N incorporation is typically performed using high-resolution liquid chromatography-mass spectrometry (LC-MS).
Sample Preparation
-
Protein Digestion: Proteins are typically digested into peptides using an enzyme such as trypsin. This can be done in-solution or after separation by SDS-PAGE (in-gel digestion).
-
Peptide Cleanup: The resulting peptide mixture is desalted and purified using solid-phase extraction (e.g., C18 spin columns).
LC-MS Analysis
The cleaned peptides are separated by reverse-phase liquid chromatography and analyzed by a high-resolution mass spectrometer. The instrument is operated in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to acquire both MS1 and MS2 spectra.
Data Analysis Workflow
-
Peptide Identification: The acquired MS/MS spectra are searched against a protein sequence database to identify the peptides.
-
Quantification of ¹⁵N Incorporation: The fractional incorporation of ¹⁵N is determined by analyzing the isotopic distribution of the identified peptides in the MS1 spectra. The mass shift caused by the incorporation of ¹⁵N atoms allows for the differentiation between unlabeled (¹⁴N) and labeled (¹⁵N) peptide species.
-
Calculation of Protein Turnover Rates: The rate of protein synthesis (k_s) and degradation (k_deg) can be calculated by fitting the time-course data of ¹⁵N incorporation to mathematical models of protein turnover. A common approach is to calculate the Relative Isotope Abundance (RIA), which is the ratio of the intensity of the heavy (¹⁵N) isotope peaks to the sum of the intensities of all isotopic peaks for a given peptide.[1][2]
Quantitative Data Presentation
The following tables provide examples of how quantitative data from protein turnover experiments can be presented.
Table 1: Protein Synthesis Rates in Response to a Drug Treatment
| Protein ID | Gene Name | Condition | Synthesis Rate (k_s, day⁻¹) | p-value |
| P02768 | ALB | Control | 0.25 ± 0.03 | |
| P02768 | ALB | Drug A | 0.48 ± 0.05 | <0.01 |
| P62258 | ACTG1 | Control | 0.08 ± 0.01 | |
| P62258 | ACTG1 | Drug A | 0.09 ± 0.02 | >0.05 |
| Q9Y6K5 | HSP90AA1 | Control | 0.15 ± 0.02 | |
| Q9Y6K5 | HSP90AA1 | Drug A | 0.29 ± 0.04 | <0.05 |
Table 2: Protein Half-Lives in Different Tissues
| Protein ID | Gene Name | Tissue | Half-life (days) |
| P08238 | HBA | Blood | 28.5 |
| P01966 | H2A1 | Liver | 5.2 |
| P63104 | TUBA4A | Brain | 15.8 |
| Q6P5J8 | MYH7 | Heart | 10.1 |
Visualization of Key Pathways and Workflows
Signaling Pathways Regulating Protein Turnover
The following diagrams illustrate the major signaling pathways that control protein synthesis and degradation.
Caption: The mTOR signaling pathway is a central regulator of protein synthesis.[3][4][5][6][7]
Caption: The Ubiquitin-Proteasome System mediates targeted protein degradation.[8][9][10]
Experimental and Data Analysis Workflow
Caption: A general workflow for protein turnover analysis using ¹⁵N labeling.[11][12]
Conclusion
The use of Acetylcysteine-¹⁵N labeling provides a powerful and specific method for interrogating protein turnover. This technical guide offers a foundational understanding of the principles, experimental protocols, and data analysis workflows involved. By applying these methodologies, researchers can gain deeper insights into the dynamic nature of the proteome, which is crucial for advancing our understanding of health and disease and for the development of novel therapeutics.
References
- 1. Automated Protein Turnover Calculations from 15N Partial Metabolic Labeling LC/MS Shotgun Proteomics Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Automated protein turnover calculations from 15N partial metabolic labeling LC/MS shotgun proteomics data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mTOR - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. Buy this compound [smolecule.com]
- 12. escholarship.org [escholarship.org]
Methodological & Application
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Acetylcysteine-¹⁵N in Human Plasma
Abstract
This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of Acetylcysteine, utilizing ¹⁵N-labeled Acetylcysteine (Acetylcysteine-¹⁵N) as an internal standard. The method employs a straightforward protein precipitation for sample preparation and offers high throughput for clinical and research applications. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications where accurate determination of Acetylcysteine is required.
Introduction
N-acetylcysteine (NAC) is a derivative of the amino acid cysteine and has multiple clinical applications. It is used as a mucolytic agent to treat respiratory conditions and is the primary antidote for acetaminophen overdose.[1][2] NAC exerts its therapeutic effects by replenishing intracellular glutathione (GSH) levels, a critical antioxidant.[2][3][4] Given its widespread use, a robust and reliable method for its quantification in biological matrices is essential for both clinical and research purposes.
Stable isotope-labeled internal standards are crucial for accurate quantification by LC-MS/MS as they compensate for variations in sample preparation and matrix effects. This application note details a method using Acetylcysteine-¹⁵N, which closely mimics the chromatographic and mass spectrometric behavior of the unlabeled analyte, ensuring high accuracy and precision.
Experimental
Materials and Reagents
-
N-Acetylcysteine (Reference Standard)
-
N-Acetylcysteine-¹⁵N (Internal Standard)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (K₂EDTA)
Sample Preparation
A simple protein precipitation method was employed for the extraction of Acetylcysteine and Acetylcysteine-¹⁵N from human plasma.
Protocol:
-
Thaw plasma samples and standards at room temperature.
-
To 100 µL of plasma, add 10 µL of Acetylcysteine-¹⁵N internal standard working solution (1 µg/mL).
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation was achieved on a C18 reversed-phase column using a gradient elution.
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-0.5 min: 2% B
-
0.5-2.5 min: 2-98% B
-
2.5-3.5 min: 98% B
-
3.5-3.6 min: 98-2% B
-
3.6-5.0 min: 2% B
-
Mass Spectrometry
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode was used for detection.
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
MRM Transitions:
-
Acetylcysteine: 164.1 > 102.1
-
Acetylcysteine-¹⁵N: 165.1 > 103.1
-
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of Acetylcysteine in human plasma.
Linearity
The method was linear over the concentration range of 10-5000 ng/mL. The calibration curve had a coefficient of determination (r²) > 0.99.
Table 1: Calibration Curve Data
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) |
| 10 | 0.021 |
| 25 | 0.053 |
| 50 | 0.104 |
| 100 | 0.209 |
| 250 | 0.521 |
| 500 | 1.045 |
| 1000 | 2.089 |
| 2500 | 5.223 |
| 5000 | 10.445 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) concentrations. The results are summarized in Table 2.
Table 2: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| LLOQ | 10 | 6.8 | 104.5 | 8.2 | 102.1 |
| Low | 30 | 5.2 | 98.7 | 6.5 | 99.3 |
| Mid | 300 | 4.1 | 101.2 | 5.3 | 100.5 |
| High | 4000 | 3.5 | 99.8 | 4.7 | 101.8 |
Recovery
The extraction recovery of Acetylcysteine was determined at three QC concentrations. The results are presented in Table 3.
Table 3: Recovery Data
| QC Level | Concentration (ng/mL) | Mean Peak Area (Pre-extraction Spike) | Mean Peak Area (Post-extraction Spike) | Recovery (%) |
| Low | 30 | 12543 | 13876 | 90.4 |
| Mid | 300 | 126543 | 139876 | 90.5 |
| High | 4000 | 1276543 | 1409876 | 90.5 |
Visualizations
Signaling Pathway
Caption: Metabolic pathway of N-Acetylcysteine.
Experimental Workflow
Caption: LC-MS/MS experimental workflow.
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of Acetylcysteine in human plasma using Acetylcysteine-¹⁵N as an internal standard. The simple sample preparation and short chromatographic run time make it suitable for high-throughput analysis in a variety of research and clinical settings.
References
- 1. N-Acetylcysteine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The Multifaceted Therapeutic Role of N-Acetylcysteine (NAC) in Disorders Characterized by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for the Quantification of Acetylcysteine in Human Plasma using ¹⁵N-Acetylcysteine as an Internal Standard
This document provides a detailed protocol for the determination of total N-acetylcysteine (NAC) in human plasma samples using ¹⁵N-labeled Acetylcysteine (¹⁵N-NAC) as an internal standard. The method is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for bioanalysis.
Introduction
N-acetylcysteine is a drug used to treat paracetamol overdose and as a mucolytic agent. Accurate measurement of its concentration in plasma is crucial for pharmacokinetic and bioequivalence studies. Due to the presence of endogenous NAC and its propensity to form disulfides, a robust analytical method is required. The use of a stable isotope-labeled internal standard, such as ¹⁵N-NAC, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring accurate and precise quantification.
This protocol details the sample preparation, chromatographic separation, and mass spectrometric detection conditions for the analysis of total NAC in human plasma.
Principle
The method involves the reduction of all forms of NAC (free and protein-bound) in a plasma sample to the free thiol form using a reducing agent. The proteins are then precipitated, and the supernatant containing the analyte and the ¹⁵N-NAC internal standard is analyzed by LC-MS/MS. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Materials and Reagents
-
N-acetylcysteine (NAC) reference standard
-
¹⁵N-Acetylcysteine (¹⁵N-NAC) internal standard
-
Human plasma (screened for low endogenous NAC levels)
-
Trichloroacetic acid (TCA) or Perchloric acid (PCA)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Experimental Protocols
-
Primary Stock Solutions: Prepare individual stock solutions of NAC and ¹⁵N-NAC in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of NAC by serial dilution of the primary stock solution with a suitable solvent to cover the desired calibration range.
-
Internal Standard Working Solution: Prepare a working solution of ¹⁵N-NAC at a fixed concentration (e.g., 100 ng/mL) by diluting the primary stock solution.
-
Thaw frozen plasma samples at room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the ¹⁵N-NAC internal standard working solution.
-
Add 20 µL of a reducing agent solution (e.g., 1 M DTT) to reduce all oxidized forms of NAC. Vortex and incubate for 30 minutes at room temperature.[1][2]
-
For protein precipitation, add 200 µL of cold 10% TCA or PCA.[3][4] Vortex vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm) is suitable for separation.[2][5]
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A suitable gradient elution should be optimized to achieve good separation of NAC from matrix components. A typical starting condition is 95% A, held for 0.5 minutes, followed by a linear gradient to 95% B over 2 minutes, held for 1 minute, and then returned to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometry (MS/MS):
Data Analysis and Quantification
-
Integrate the peak areas for the MRM transitions of NAC and ¹⁵N-NAC.
-
Calculate the peak area ratio of NAC to ¹⁵N-NAC for each sample, calibrator, and quality control sample.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
-
Determine the concentration of NAC in the unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analysis of NAC in human plasma based on published methods using isotope-labeled internal standards.[1][3][6]
| Parameter | Typical Value |
| Linearity Range | 10 - 5000 ng/mL[3][4] or 50 - 1000 ng/mL[1][6] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL or 50 ng/mL[1][3] |
| Inter-assay Precision (%CV) | < 15% |
| Intra-assay Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
Visualizations
References
- 1. Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of N-acetylcysteine, intact and oxidized, in plasma by column liquid chromatography and post-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-performance liquid chromatographic assay for N-acetylcysteine in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Protein Quantification using Acetylcysteine-¹⁵N and NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural and dynamic characterization of proteins at atomic resolution.[1][2][3] Isotopic labeling, particularly with ¹⁵N, is often essential for simplifying complex protein NMR spectra and enabling a wide range of experiments for protein quantification, dynamics, and interaction studies.[4][5][6] While uniform ¹⁵N-labeling is a standard technique, selective labeling of specific amino acid types offers significant advantages in reducing spectral overlap and focusing the analysis on particular regions of interest, such as active sites or protein-protein interfaces.[7][8]
This document provides detailed application notes and protocols for the use of Acetylcysteine-¹⁵N for the selective labeling of cysteine residues in proteins.[9][10] As a stable precursor to cysteine, Acetylcysteine-¹⁵N can be utilized in cell-based or cell-free protein expression systems to incorporate a ¹⁵N label specifically at cysteine positions.[10][11] This enables precise quantification of cysteine-related phenomena, such as disulfide bond formation, redox state, and ligand binding at or near cysteine residues, which are often critical for protein function and are key targets in drug development.
Principle of the Method
The core of this method lies in providing Acetylcysteine-¹⁵N as the primary source of ¹⁵N-labeled cysteine to the protein expression machinery. In the cellular environment, N-acetylcysteine is deacetylated to yield cysteine, which is then incorporated into the nascent polypeptide chain. By supplementing the expression medium with Acetylcysteine-¹⁵N and a mixture of unlabeled amino acids, it is possible to achieve selective ¹⁵N-labeling of cysteine residues.[7][8]
The quantification of the labeled protein is then achieved by acquiring a ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR spectrum.[3] The intensity of the cross-peaks corresponding to the ¹⁵N-labeled cysteine residues is directly proportional to the concentration of the labeled protein under specific experimental conditions. Changes in peak intensities, chemical shifts, or the appearance of new peaks upon interaction with ligands or under different redox conditions can be used to quantify binding affinities, reaction kinetics, and the extent of protein modification.[12]
Applications in Research and Drug Development
-
Quantification of Protein Expression: Determine the concentration of cysteine-containing proteins in a sample.
-
Analysis of Cysteine Redox State: Differentiate and quantify reduced and oxidized (disulfide-bonded) cysteine residues.[12]
-
Ligand Binding and Drug Screening: Quantify the binding of small molecules, peptides, or other proteins to sites at or near cysteine residues by monitoring changes in the NMR spectrum.
-
Enzyme Kinetics: Monitor the covalent modification of cysteine residues in real-time.
-
Protein Stability and Folding: Investigate the role of cysteine residues in protein stability and folding pathways.
Experimental Workflow
The overall experimental workflow for protein quantification using Acetylcysteine-¹⁵N and NMR spectroscopy involves several key stages, from protein expression and purification to NMR data acquisition and analysis.
Detailed Experimental Protocols
Protocol 1: Selective ¹⁵N-Cysteine Labeling in E. coli
This protocol is adapted from standard methods for selective amino acid labeling in E. coli.[7][8]
1. Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest.
-
M9 minimal medium components.
-
Glucose (unlabeled).
-
Complete mixture of 19 unlabeled amino acids (excluding cysteine).
-
Acetylcysteine-¹⁵N (isotopic purity > 98%).
-
IPTG (isopropyl β-D-1-thiogalactopyranoside).
2. Procedure:
-
Prepare M9 minimal medium. For 1 liter, typically use: 6.78 g Na₂HPO₄, 3 g KH₂PO₄, 1 g ¹⁴NH₄Cl (or as required by the specific protocol), 0.5 g NaCl. Autoclave and cool.
-
Aseptically add the following sterile solutions: 2 ml of 1 M MgSO₄, 10 ml of 20% (w/v) glucose, 0.1 ml of 1 M CaCl₂, and trace elements.
-
Inoculate 50 ml of LB medium with a single colony of the transformed E. coli and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 liter of M9 minimal medium with the overnight culture to an initial OD₆₀₀ of ~0.1.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Pellet the cells by centrifugation (5000 x g, 10 min, 4°C).
-
Wash the cell pellet once with M9 medium lacking any nitrogen or carbon source to remove residual rich media.
-
Resuspend the cell pellet in 1 liter of fresh M9 minimal medium containing 20% (w/v) glucose and the complete mixture of 19 unlabeled amino acids (typically 100 mg/L each).
-
Add Acetylcysteine-¹⁵N to a final concentration of 100-200 mg/L.
-
Allow the culture to adapt for 1 hour at 37°C with shaking.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Grow the culture for an additional 4-6 hours at 30°C or overnight at 18-20°C.
-
Harvest the cells by centrifugation and store the pellet at -80°C until purification.
Note on Metabolic Scrambling: To minimize the scrambling of the ¹⁵N label to other amino acids, it is crucial to add a sufficient amount of all other unlabeled amino acids.[8] The efficiency of labeling and the extent of scrambling should be initially assessed for each new protein using mass spectrometry.
Protocol 2: NMR Sample Preparation and Data Acquisition
1. Materials:
-
Purified ¹⁵N-cysteine labeled protein.
-
NMR buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 6.5).
-
Deuterium oxide (D₂O).
-
Internal reference standard (e.g., DSS or TSP).
2. Procedure:
-
Purify the ¹⁵N-cysteine labeled protein using standard chromatographic techniques (e.g., affinity and size-exclusion chromatography).
-
Exchange the protein into the desired NMR buffer. Concentrate the protein to a final concentration of 0.1 - 1 mM.
-
Add D₂O to the final sample to a concentration of 5-10% (v/v) for the spectrometer lock.
-
Add an internal reference standard for chemical shift referencing.
-
Transfer approximately 500-600 µL of the final sample into a high-quality NMR tube.
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum on an NMR spectrometer equipped with a cryoprobe. Typical acquisition parameters include a spectral width of ~16 ppm in the ¹H dimension and ~35 ppm in the ¹⁵N dimension, with a sufficient number of scans to achieve a good signal-to-noise ratio.
Protocol 3: Protein Quantification from ¹H-¹⁵N HSQC Data
1. Principle: The integrated volume of an HSQC cross-peak is proportional to the number of nuclei contributing to that signal, which in this case is the concentration of the ¹⁵N-labeled cysteine residue.
2. Procedure:
-
Process the acquired ¹H-¹⁵N HSQC spectrum using appropriate software (e.g., TopSpin, NMRPipe, CCPNmr). This includes Fourier transformation, phase correction, and baseline correction.
-
Identify the cross-peaks corresponding to the cysteine residues. If assignments are not known, they can be inferred from the number of expected cysteine residues and their characteristic chemical shifts.
-
Integrate the volume of each cysteine cross-peak.
-
For absolute quantification, a reference sample with a known concentration of a ¹⁵N-labeled compound can be used.
-
For relative quantification (e.g., comparing the amount of protein under two different conditions), the ratio of the integrated peak volumes can be used.
Data Presentation
Quantitative data derived from NMR experiments with Acetylcysteine-¹⁵N labeled proteins should be presented in a clear and structured format.
Table 1: Quantification of Protein Concentration
| Sample ID | Protein | Cysteine Residue(s) | Integrated Peak Volume (Arbitrary Units) | Calculated Concentration (µM) |
| Sample A | Protein X | Cys-54, Cys-89 | 1.25 x 10⁸ | 250 |
| Sample B | Protein X | Cys-54, Cys-89 | 0.61 x 10⁸ | 122 |
| Control | ¹⁵N-Standard | - | 1.00 x 10⁸ | 200 (Reference) |
Table 2: Quantification of Ligand Binding
This table shows an example of quantifying the binding of a ligand to a protein by monitoring the chemical shift perturbations (CSPs) of a cysteine residue near the binding site.
| Ligand Concentration (µM) | Cysteine Residue | ¹H Chemical Shift (ppm) | ¹⁵N Chemical Shift (ppm) | Combined CSP (ppm) |
| 0 | Cys-76 | 8.21 | 118.5 | 0.000 |
| 50 | Cys-76 | 8.25 | 118.9 | 0.098 |
| 100 | Cys-76 | 8.28 | 119.2 | 0.165 |
| 200 | Cys-76 | 8.32 | 119.6 | 0.246 |
| 500 | Cys-76 | 8.35 | 119.9 | 0.313 |
Combined CSP is calculated as: √[ (Δδ¹H)² + (α * Δδ¹⁵N)² ] where α is a scaling factor (typically ~0.15).
Table 3: Quantification of Cysteine Redox State
This table illustrates the quantification of the percentage of reduced versus oxidized protein by observing the disappearance of the reduced cysteine peak and the appearance of a new peak for the oxidized state.
| Condition | Cysteine Residue | Peak Volume (Reduced) | Peak Volume (Oxidized) | % Reduced | % Oxidized |
| Untreated | Cys-45 | 2.50 x 10⁷ | Not Detected | 100% | 0% |
| + 1 mM H₂O₂ | Cys-45 | 1.25 x 10⁷ | 1.25 x 10⁷ | 50% | 50% |
| + 5 mM H₂O₂ | Cys-45 | 0.25 x 10⁷ | 2.25 x 10⁷ | 10% | 90% |
Logical Relationships in NMR-based Quantification
The quantification process follows a logical pathway from the experimental setup to the final quantitative result.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. NMR-Based Methods for Protein Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nuclear magnetic resonance spectroscopy of proteins - Wikipedia [en.wikipedia.org]
- 4. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]
- 5. protein-nmr.org.uk [protein-nmr.org.uk]
- 6. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buy Acetylcysteine-15N [smolecule.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Cell-free synthesis of 15N-labeled proteins for NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measuring protein reduction potentials using 15N HSQC NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying Acetylcysteine-15N Incorporation in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetylcysteine (NAC) is a precursor to the amino acid L-cysteine and subsequently the antioxidant glutathione (GSH).[1] It is widely used in research and clinical settings for its mucolytic and antioxidant properties.[1] Quantifying the incorporation of labeled NAC, such as Acetylcysteine-15N, into cellular proteins provides a powerful tool to trace its metabolic fate and to study its impact on protein synthesis, glutathione production, and overall cellular redox status.[1][2] This application note provides detailed protocols for the metabolic labeling of cells with this compound and the subsequent quantification of its incorporation into the cellular proteome using mass spectrometry.
The methodology described is analogous to Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a widely used technique in quantitative proteomics.[3][4][5] In this approach, cells are cultured in a medium where the natural ("light") form of an amino acid is replaced by a "heavy," stable isotope-labeled form.[3][4] As cells grow and synthesize new proteins, the heavy amino acid is incorporated.[3] By comparing the mass spectra of peptides from cells grown in heavy versus light conditions, the relative abundance of proteins can be accurately quantified.[5][6] Here, we adapt this principle to trace the metabolic conversion of this compound to 15N-cysteine and its subsequent incorporation into proteins.
Signaling Pathways and Metabolic Fate
N-acetylcysteine readily crosses cellular membranes.[7] Intracellularly, it is deacetylated to form L-cysteine.[7] This cysteine can then be utilized for the synthesis of glutathione, a critical antioxidant, or it can be incorporated into newly synthesized proteins.[1] By using 15N-labeled Acetylcysteine, the contribution of exogenous NAC to these crucial cellular processes can be precisely quantified.
Figure 1: Metabolic fate of this compound.
Experimental Workflow
The overall experimental workflow for quantifying this compound incorporation involves several key stages, from cell culture to data analysis. A schematic of this workflow is presented below.
Figure 2: Experimental workflow.
Detailed Protocols
Protocol 1: Cell Culture and Labeling with this compound
-
Media Preparation:
-
Prepare custom cell culture medium that is deficient in L-cysteine.
-
For the "light" medium, supplement the cysteine-deficient medium with unlabeled N-acetylcysteine to a final concentration of 0.5 mM to 2.5 mM.[8] The optimal concentration may vary depending on the cell line.
-
For the "heavy" medium, supplement the cysteine-deficient medium with this compound to the same final concentration as the light medium.
-
Sterile-filter both media through a 0.22 µm filter.
-
-
Cell Seeding and Culture:
-
Seed the cells of interest into two separate culture flasks, one for the light and one for the heavy condition.
-
Culture the cells for at least 5-6 cell doublings to ensure near-complete incorporation of the labeled amino acid into the proteome.[5]
-
Monitor cell viability and doubling time to ensure that the labeling compound is not cytotoxic.[8]
-
-
Cell Harvest:
-
After the desired culture period, harvest the cells by centrifugation.
-
Wash the cell pellets twice with ice-cold phosphate-buffered saline (PBS) to remove any residual medium.
-
The cell pellets can be stored at -80°C until further processing.
-
Protocol 2: Protein Extraction, Digestion, and Sample Preparation for Mass Spectrometry
-
Cell Lysis:
-
Resuspend the cell pellets in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
Protein Digestion:
-
For a typical experiment, take equal amounts of protein from the light and heavy lysates (e.g., 50-100 µg).
-
Reduce the disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 1 hour.
-
Alkylate the cysteine residues by adding iodoacetamide to a final concentration of 55 mM and incubating in the dark at room temperature for 45 minutes.
-
Quench the alkylation reaction by adding DTT to a final concentration of 20 mM.
-
Dilute the protein mixture with ammonium bicarbonate (50 mM, pH 8.0) to reduce the denaturant concentration.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the peptide mixture with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt the peptides using a C18 StageTip or ZipTip.[9]
-
Elute the peptides with a solution of 50% acetonitrile and 0.1% TFA.
-
Dry the eluted peptides in a vacuum centrifuge.
-
Protocol 3: LC-MS/MS Analysis and Data Quantification
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in a solution of 0.1% formic acid.
-
Analyze the peptide samples by reverse-phase liquid chromatography coupled to a high-resolution tandem mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).[9][10]
-
The mass spectrometer should be operated in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to acquire both precursor ion scans (MS1) and fragment ion scans (MS2).[9]
-
-
Data Analysis:
-
Use a suitable proteomics software package (e.g., MaxQuant, Proteome Discoverer, or Protein Prospector) to analyze the raw mass spectrometry data.[11][12]
-
The software will identify peptides by matching the experimental MS2 spectra to a protein sequence database.
-
The software will then quantify the relative abundance of the light and heavy forms of each peptide based on the area under the curve of their respective precursor ion peaks in the MS1 scans.
-
The incorporation of 15N will result in a mass shift in the peptides containing cysteine.[13] The software can calculate the ratio of heavy to light peptides, which reflects the level of this compound incorporation.
-
Data Presentation
The quantitative data from the mass spectrometry analysis can be summarized in tables for clear comparison.
Table 1: Example Data for 15N Incorporation into a Specific Peptide
| Peptide Sequence | Protein | Light (Unlabeled) Intensity | Heavy (15N-labeled) Intensity | % 15N Incorporation |
| VGYCPEAGDTYGSK | Carbonic anhydrase 2 | 1.2 x 10^8 | 1.1 x 10^8 | 91.7% |
| FQDCFPIK | Peroxiredoxin-1 | 9.8 x 10^7 | 8.9 x 10^7 | 90.8% |
| YCDEAGR | Albumin | 2.5 x 10^9 | 2.3 x 10^9 | 92.0% |
Table 2: Summary of 15N Incorporation Across Different Cellular Compartments
| Cellular Compartment | Number of Proteins Identified | Average % 15N Incorporation | Standard Deviation |
| Cytosol | 1523 | 88.5% | 5.2% |
| Nucleus | 876 | 85.1% | 6.8% |
| Mitochondria | 412 | 90.3% | 4.5% |
| Secretome | 254 | 93.2% | 3.1% |
Conclusion
The use of this compound as a metabolic tracer provides a robust and precise method for quantifying its uptake and incorporation into the cellular proteome. The protocols outlined in this application note offer a comprehensive guide for researchers to investigate the metabolic fate of N-acetylcysteine and its role in cellular physiology and pathology. This approach has broad applications in drug development, toxicology, and the study of diseases associated with oxidative stress.
References
- 1. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ukisotope.com [ukisotope.com]
- 4. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC < Proteomics [medicine.yale.edu]
- 7. mims.com [mims.com]
- 8. US20170204362A1 - Cell culture methods and media comprising n-acetylcysteine - Google Patents [patents.google.com]
- 9. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of Acetylcysteine-15N in Pharmacokinetic Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetylcysteine (NAC) is a derivative of the amino acid L-cysteine and serves as a precursor to the antioxidant glutathione (GSH). It is a widely used medication and supplement with mucolytic, antioxidant, and hepatoprotective properties. Understanding its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for optimizing its therapeutic use and developing new applications.
The use of stable isotope-labeled compounds, such as Acetylcysteine-15N, is a powerful technique in pharmacokinetic research. By replacing the naturally occurring nitrogen-14 (¹⁴N) with the heavier, non-radioactive isotope nitrogen-15 (¹⁵N), researchers can accurately trace the fate of the administered drug in the body without altering its chemical and physiological properties. This allows for the differentiation between the exogenously administered drug and the endogenous pool of related compounds, providing precise measurements of bioavailability, metabolism, and clearance.
These application notes provide a comprehensive overview of the use of this compound in pharmacokinetic studies, including detailed experimental protocols and representative data.
Data Presentation: Pharmacokinetic Parameters of Acetylcysteine
The following tables summarize key pharmacokinetic parameters of acetylcysteine from various studies in healthy human volunteers following oral and intravenous administration. While these studies were conducted with unlabeled acetylcysteine, the pharmacokinetic profile of this compound is expected to be virtually identical.
Table 1: Pharmacokinetic Parameters of Oral Acetylcysteine in Healthy Adults
| Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Bioavailability (%) | Reference |
| 200 mg (single dose) | - | - | - | - | - | [1] |
| 600 mg (single dose) | 1950.9 ± 1026.1 | 1.0 | - | 15.4 | - | [2] |
| 600 mg (single dose) | 2758.00 ± 1223.96 | 0.75 ± 0.21 | - | - | - | [3] |
| 600 mg (repeated dose) | - | - | - | - | - | [4] |
| 1200 mg (single dose) | - | - | - | - | - | [4] |
| 400 mg (single dose) | - | 0.5 - 1.0 | - | 6.25 | 4.0 - 9.1 | [3][5] |
| 600 mg (effervescent tablet) | - | - | - | - | 6 - 10 | [6] |
Table 2: Pharmacokinetic Parameters of Intravenous Acetylcysteine in Healthy Adults
| Dose | Cmax (µg/mL) | Tmax (h) | AUC (h·µg/mL) | Half-life (t½) (h) | Reference |
| 600 mg (single dose) | 83.30 | 0.083 | 81.87 | ~8 | [7] |
| 150 mg/kg (loading dose) | 554 | - | 1748 | 5.7 | [8] |
Note: The variability in reported values can be attributed to differences in study design, analytical methods, and subject populations.
Experimental Protocols
This section outlines a model protocol for a pharmacokinetic study of this compound in healthy human subjects. This protocol is a composite based on established methodologies for acetylcysteine and stable isotope tracer studies.
Protocol 1: Single-Dose Oral Bioavailability Study of this compound
1. Objective: To determine the pharmacokinetic profile and absolute bioavailability of a single oral dose of this compound.
2. Study Design:
-
Type: Open-label, two-period, crossover study.
-
Subjects: Healthy adult volunteers (n=12-24), non-smokers, with no history of significant medical conditions.
-
Washout Period: A minimum of 7 days between study periods.
3. Investigational Product:
-
Oral: 600 mg this compound oral solution or immediate-release tablet.
-
Intravenous: 200 mg this compound sterile solution for infusion.
4. Study Procedure:
-
Period 1 (Oral Administration):
-
Subjects fast overnight for at least 10 hours.
-
A baseline blood sample is collected.
-
A single 600 mg oral dose of this compound is administered with 240 mL of water.
-
Blood samples (5 mL) are collected at 0 (pre-dose), 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.
-
Urine is collected for 24 hours at intervals of 0-4, 4-8, 8-12, and 12-24 hours.
-
-
Period 2 (Intravenous Administration):
-
Following the washout period, subjects return to the clinic and fast overnight.
-
A baseline blood sample is collected.
-
A 200 mg dose of this compound is administered as a 15-minute intravenous infusion.
-
Blood and urine samples are collected at the same time points as in Period 1.
-
5. Sample Handling and Processing:
-
Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA).
-
Immediately after collection, blood is centrifuged at 4°C to separate plasma.
-
Plasma is transferred to labeled cryovials and stored at -80°C until analysis.
-
The volume of each urine collection interval is recorded, and an aliquot is stored at -80°C.
6. Bioanalytical Method: LC-MS/MS
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add an internal standard (e.g., d3-Acetylcysteine).
-
Add a reducing agent (e.g., dithiothreitol) to convert oxidized forms of acetylcysteine back to the reduced form.
-
Precipitate proteins with a suitable solvent (e.g., acetonitrile or trichloroacetic acid).
-
Centrifuge and transfer the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile with a small percentage of formic acid.
-
-
Mass Spectrometry Conditions:
-
Ionization: Positive electrospray ionization (ESI+).
-
Monitoring: Multiple Reaction Monitoring (MRM).
-
Mass Transitions:
-
This compound: The precursor ion will have a mass-to-charge ratio (m/z) one unit higher than unlabeled acetylcysteine. The specific product ion will be determined during method development.
-
Unlabeled Acetylcysteine: m/z 164 → 122 (for reference).
-
Internal Standard (e.g., d3-Acetylcysteine): m/z 167 → 123.
-
-
7. Pharmacokinetic Analysis:
-
Plasma concentration-time data for this compound will be analyzed using non-compartmental methods.
-
Parameters to be calculated: Cmax, Tmax, AUC₀₋t, AUC₀₋inf, t½, clearance (CL), and volume of distribution (Vd).
-
Absolute Bioavailability (F): F = (AUCoral / AUCiv) * (Doseiv / Doseoral).
Visualizations
Signaling Pathways and Workflows
Caption: Metabolic pathway of this compound.
Caption: Workflow for a pharmacokinetic study of this compound.
References
- 1. Pharmacokinetics and bioavailability of oral acetylcysteine in healthy volunteers. | Semantic Scholar [semanticscholar.org]
- 2. Pharmacokinetics and Safety of Single and Multiple Doses of Oral N-Acetylcysteine in Healthy Chinese and Caucasian Volunteers: An Open-Label, Phase I Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Safety of Single and Multiple Doses of Oral N-Acetylcysteine in Healthy Chinese and Caucasian Volunteers: An Open-Label, Phase I Clinical Study | springermedizin.de [springermedizin.de]
- 4. Dose dependent pharmacokinetics of N-acetylcysteine after oral dosing to man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Acetylcysteine: A Review of Clinical Usefulness (an Old Drug with New Tricks) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. europeanreview.org [europeanreview.org]
- 8. The disposition and kinetics of intravenous N-acetylcysteine in patients with paracetamol overdosage - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Acetylcysteine-15N by GC-MS Following Silylation Derivatatization
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-acetylcysteine (NAC) is a mucolytic agent and an antioxidant used in various clinical applications. For pharmacokinetic and metabolic studies, stable isotope-labeled internal standards, such as Acetylcysteine-15N (¹⁵N-NAC), are essential for accurate quantification using mass spectrometry. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity for this analysis. However, NAC's polar nature, due to its carboxyl, thiol, and amine functional groups, makes it non-volatile and prone to thermal degradation, necessitating a derivatization step to enable GC analysis.[1]
This application note provides a detailed protocol for the derivatization of ¹⁵N-NAC using a silylation agent, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to produce a volatile and thermally stable derivative suitable for GC-MS analysis. Silylation replaces active hydrogens on polar functional groups with a nonpolar trimethylsilyl (TMS) group, increasing volatility and improving chromatographic behavior.[2] The use of ¹⁵N-NAC as an internal standard in isotope dilution methods allows for precise correction of sample loss during extraction and derivatization, ensuring high accuracy in quantification.[3]
Principle of Silylation
Silylation is a chemical modification technique that introduces a trimethylsilyl (TMS) group, -Si(CH₃)₃, into a molecule.[4] The derivatizing reagent, MSTFA, reacts with the active hydrogens present in the carboxyl (-COOH), thiol (-SH), and amide (-NH) groups of ¹⁵N-NAC. This reaction displaces the active hydrogen with a TMS group, effectively masking the polarity of these functional groups.[2] The resulting di-TMS-¹⁵N-NAC derivative is significantly more volatile and less prone to adsorption within the GC system, allowing for sharp, symmetrical chromatographic peaks and reliable quantification.[5]
Visualizations
Caption: Experimental workflow for ¹⁵N-NAC analysis.
Caption: Silylation reaction of this compound with MSTFA.
Experimental Protocol
1. Materials and Reagents
-
Acetylcysteine-¹⁵N (Internal Standard)
-
N-acetylcysteine (Analyte Standard)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine
-
Ethyl acetate (HPLC Grade)
-
Methanol (HPLC Grade)
-
Trichloroacetic acid (TCA)
-
Nitrogen gas, high purity
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials with inserts (250 µL)
-
Heating block or oven
-
Centrifugal vacuum evaporator or nitrogen evaporator
2. Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Acetylcysteine-¹⁵N and N-acetylcysteine in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the N-acetylcysteine stock solution with methanol to create calibration standards (e.g., 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard (IS) Working Solution: Dilute the Acetylcysteine-¹⁵N primary stock solution with methanol to a final concentration of 500 ng/mL.
3. Sample Preparation (from Plasma)
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution (500 ng/mL Acetylcysteine-¹⁵N) to all tubes except the blank.
-
Vortex briefly to mix.
-
To precipitate proteins, add 200 µL of 10% Trichloroacetic acid. Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean microcentrifuge tube.
-
Add 500 µL of ethyl acetate for liquid-liquid extraction. Vortex for 2 minutes.
-
Centrifuge at 14,000 x g for 5 minutes.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean autosampler vial insert.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen or using a centrifugal vacuum evaporator at 40°C.
4. Derivatization Procedure
-
To the dried residue in the vial insert, add 50 µL of MSTFA and 50 µL of pyridine.
-
Cap the vial immediately and vortex for 30 seconds.
-
Incubate the vial in a heating block or oven at 60°C for 30 minutes to ensure complete derivatization.
-
After incubation, cool the vial to room temperature. The sample is now ready for GC-MS injection.
GC-MS Analysis
The following table outlines typical GC-MS parameters for the analysis of the derivatized ¹⁵N-NAC. Parameters should be optimized for the specific instrument used.
| Parameter | Setting |
| Gas Chromatograph | |
| GC System | Agilent 7890B or equivalent |
| Injection Port | Splitless mode, 250°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film) or equivalent |
| Oven Program | Initial 80°C, hold 1 min; ramp 15°C/min to 280°C, hold 5 min |
| Mass Spectrometer | |
| MS System | Agilent 5977A or equivalent |
| Ionization Mode | Electron Impact (EI), 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Data Presentation
Quantitative analysis is performed using the peak area ratio of the analyte to the internal standard. The following table provides the characteristic ions to monitor in SIM mode for quantification and confirmation.
| Compound | Derivative | Retention Time (Approx.) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| N-acetylcysteine | Di-TMS | ~10.5 min | 262 | 117, 130 |
| Acetylcysteine-¹⁵N (IS) | Di-TMS | ~10.5 min | 263 | 117, 131 |
Note: The quantifier ion for the ¹⁵N-labeled internal standard is shifted by +1 m/z unit compared to the unlabeled analyte due to the incorporation of the stable isotope. Retention times are approximate and may vary based on the specific GC system and conditions.
References
Application Notes and Protocols for Acetylcysteine-15N Stable Isotope Probing (SIP) of Microbial Communities
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing ¹⁵N-labeled N-acetylcysteine (Acetylcysteine-¹⁵N) in stable isotope probing (SIP) studies of microbial communities. This powerful technique allows for the tracing of nitrogen from Acetylcysteine-¹⁵N into the biomolecules of active microorganisms, enabling the identification of community members that metabolize this compound and the elucidation of their metabolic pathways.
Introduction
N-acetylcysteine (NAC) is a molecule of significant interest in clinical and environmental microbiology due to its antioxidant, mucolytic, and antimicrobial properties. Understanding how microbial communities interact with and metabolize NAC is crucial for applications ranging from drug development to environmental bioremediation. Stable isotope probing with Acetylcysteine-¹⁵N offers a direct method to link the metabolic function related to NAC utilization to the phylogenetic identity of microorganisms within a complex community. By providing Acetylcysteine-¹⁵N as a labeled substrate, researchers can track the incorporation of ¹⁵N into microbial DNA, RNA, and proteins, thereby identifying the active players and their metabolic contributions.
Principle of Acetylcysteine-¹⁵N SIP
The core principle of SIP is the incorporation of a stable isotope-labeled substrate into the biomass of metabolically active microorganisms. In this case, Acetylcysteine-¹⁵N serves as the source of heavy nitrogen. Microorganisms capable of utilizing NAC will incorporate the ¹⁵N isotope into their nitrogen-containing biomolecules, including nucleic acids (DNA and RNA) and proteins. This incorporation leads to an increase in the buoyant density of these molecules.
The labeled ("heavy") biomolecules can then be separated from the unlabeled ("light") biomolecules of the inactive microbial population using density gradient ultracentrifugation. Subsequent molecular analyses, such as high-throughput sequencing of 16S rRNA genes (from DNA or RNA) or metaproteomics, of the separated fractions allow for the identification of the microorganisms that have assimilated the ¹⁵N from acetylcysteine.
Applications
-
Identifying NAC-metabolizing bacteria: Pinpoint specific microbial taxa within a complex community (e.g., gut microbiota, soil communities) that can degrade or utilize NAC.
-
Linking phylogeny and function: Establish a direct link between the metabolic capability of NAC utilization and the genetic identity of uncultured microorganisms.
-
Elucidating metabolic pathways: In conjunction with metabolomics, trace the flow of nitrogen from NAC through various metabolic intermediates and end products.
-
Drug development: Understand the impact of gut or pathogenic microbial metabolism on the bioavailability and efficacy of NAC as a therapeutic agent.
-
Bioremediation: Investigate the potential for microbial communities to degrade NAC in environmental systems.
Data Presentation
The quantitative data obtained from Acetylcysteine-¹⁵N SIP experiments can be summarized to compare the incorporation of the ¹⁵N label across different experimental conditions or microbial taxa. The following tables are illustrative examples of how to present such data.
Note: The following tables contain hypothetical data for illustrative purposes, as specific quantitative data for Acetylcysteine-¹⁵N SIP is not yet widely available in published literature. These examples are based on typical results from other ¹⁵N-SIP experiments.
Table 1: Hypothetical ¹⁵N Enrichment in DNA Fractions from a Soil Microcosm SIP Experiment.
| Fraction Number | Buoyant Density (g/mL) | DNA Concentration (ng/µL) - Control | DNA Concentration (ng/µL) - ¹⁵N-Acetylcysteine Treated | Atom % ¹⁵N Excess |
| 1 | 1.705 | 5.2 | 4.8 | 0.05 |
| 2 | 1.710 | 10.8 | 9.5 | 0.12 |
| 3 | 1.715 | 15.3 | 12.1 | 0.35 |
| 4 | 1.720 | 12.1 | 14.8 | 1.52 |
| 5 | 1.725 | 8.9 | 18.2 | 5.89 |
| 6 | 1.730 | 4.1 | 10.5 | 15.23 |
| 7 | 1.735 | 1.5 | 5.3 | 25.67 |
| 8 | 1.740 | 0.8 | 2.1 | 30.15 |
Table 2: Hypothetical Relative Abundance of Key Bacterial Genera in "Heavy" DNA Fractions.
| Bacterial Genus | Relative Abundance (%) - Unlabeled Control (Buoyant Density > 1.725 g/mL) | Relative Abundance (%) - ¹⁵N-Acetylcysteine Labeled (Buoyant Density > 1.725 g/mL) |
| Pseudomonas | 5.2 | 25.8 |
| Bacillus | 8.1 | 18.4 |
| Arthrobacter | 12.5 | 7.3 |
| Streptomyces | 6.8 | 15.1 |
| Rhodococcus | 3.4 | 10.2 |
Table 3: Hypothetical ¹⁵N Incorporation into a Specific Bacterial Protein.
| Peptide Sequence | Protein Source | Atom % ¹⁵N - Control | Atom % ¹⁵N - ¹⁵N-Acetylcysteine Treated | Fold Increase in ¹⁵N |
| VGYVACEK | Acyl-CoA Dehydrogenase (Pseudomonas sp.) | 0.37 | 25.8 | 69.7 |
| FADGEYFR | Cysteine Desulfhydrase (Bacillus sp.) | 0.36 | 18.2 | 50.6 |
| TPYADLGR | Acetate Kinase (Pseudomonas sp.) | 0.37 | 22.5 | 60.8 |
Signaling Pathways and Experimental Workflows
Microbial Metabolism of N-Acetylcysteine
The primary step in the microbial metabolism of N-acetylcysteine is the deacetylation of the molecule to yield L-cysteine and acetate. This reaction is catalyzed by enzymes such as acylases. Both L-cysteine and acetate can then enter central metabolic pathways. L-cysteine can be incorporated into proteins or degraded by cysteine desulfhydrases to pyruvate, ammonia, and hydrogen sulfide. Acetate can be converted to acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle.
Troubleshooting & Optimization
Troubleshooting low isotopic enrichment in 15N labeling experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low isotopic enrichment in 15N labeling experiments. The content is tailored for scientists and professionals in drug development and related fields.
Frequently Asked Questions (FAQs)
General
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Troubleshooting Low Enrichment
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Quantification and Analysis
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General
What is 15N metabolic labeling?
Metabolic labeling is a technique that utilizes the cell's own machinery to incorporate stable isotopes into biomolecules like proteins.[1] In 15N labeling experiments, the primary nitrogen source in the growth medium (e.g., ammonium chloride or amino acids) is replaced with its heavy isotope, 15N.[2][3] As cells grow and synthesize new proteins, they incorporate the 15N-containing precursors, resulting in proteins that are heavier than their unlabeled counterparts. This mass difference can be detected by mass spectrometry, allowing for the differentiation and quantification of proteins from different experimental conditions.[4]
Why is high isotopic enrichment important?
High 15N enrichment is crucial for accurate and sensitive quantitative proteomics.[5] Suboptimal enrichment (<98%) can lead to several complications:[6]
-
Difficulty in Peptide Identification: Low enrichment broadens the isotopic distribution of a peptide, which can decrease the signal-to-noise ratio and make it harder to identify 15N-labeled peptides.[5]
-
Inaccurate Quantification: A lower signal intensity from the labeled peptide can hinder the precise extraction of the ion chromatogram, leading to errors in calculating the relative abundance of proteins.[5]
-
Increased Spectral Complexity: Incomplete labeling results in a more complex mass spectrum due to the presence of multiple isotopic forms of the same peptide, which can complicate automated data analysis.[3][6]
What is a typical achievable 15N enrichment level?
The achievable 15N enrichment can vary depending on the organism, experimental setup, and duration of labeling. For many cell culture systems, enrichment levels of 95-99% are commonly reported.[7] In more complex organisms with slower protein turnover, achieving high enrichment can be more challenging. For instance, in rats, while liver proteins can reach 91% enrichment, brain tissue might only reach 74% in the same timeframe due to slower turnover rates.[5] With optimized, multi-generational labeling strategies, however, enrichment levels of around 96% have been achieved even in tissues with slow protein turnover.[5]
Troubleshooting Low Enrichment
My 15N enrichment is lower than expected. What are the common causes?
Low 15N enrichment can stem from several factors related to your experimental setup. Here is a logical workflow to diagnose the potential source of the issue:
Caption: Troubleshooting workflow for low 15N enrichment.
How can I optimize my media to improve 15N incorporation?
The composition of your minimal media is critical for achieving high labeling efficiency.
-
Eliminate Unlabeled Nitrogen Sources: Ensure that the sole nitrogen source is the 15N-labeled compound (e.g., 15NH4Cl).[8] Contamination from unlabeled amino acids or other nitrogen-containing compounds in media supplements (like vitamins or antibiotics) can dilute the 15N label. It has been shown, however, that the inclusion of a very small amount of rich medium (e.g., 0.1% LB) may not significantly impact the final enrichment level and can improve cell growth.[9]
-
Purity of 15N Source: Verify the isotopic purity of your 15N-labeled reagent.
-
Media Preparation: Pay close attention to the preparation of your media. For instance, some components can precipitate if not added in the correct order or if the pH is not optimal.[10]
Could my cell culture conditions be the reason for low enrichment?
Yes, several aspects of your cell culture protocol can impact labeling efficiency.
-
Cell Adaptation: Cells may require a period of adaptation to the minimal media. It is often recommended to gradually acclimate cells to the 15N media before starting the main culture.[10]
-
Sufficient Cell Doublings: For complete labeling, cells should be grown for a sufficient number of generations in the labeling medium. For SILAC experiments, at least 5-6 cell doublings are generally recommended to ensure near-complete incorporation of the labeled amino acids.
-
Growth Rate: Suboptimal growth conditions can affect protein synthesis and, consequently, 15N incorporation. Monitor cell health and growth rates; a significant decrease in growth rate in the labeling medium compared to standard medium could indicate a problem.[11]
-
Leaky Expression: In protein overexpression experiments, "leaky" expression of a toxic protein before induction can slow cell growth and lead to suboptimal labeling.[12][13] Using a tightly regulated promoter system can help mitigate this issue.[13]
Does protein turnover affect 15N labeling efficiency?
Yes, protein turnover rates play a significant role, especially in multicellular organisms or tissues.[2][14] Tissues with slow protein turnover, such as the brain or muscle, will take longer to incorporate the 15N label compared to tissues with rapid turnover, like the liver.[5] This can result in lower enrichment in those tissues within the same experimental timeframe.[5] For organisms with slow turnover, multi-generational labeling strategies may be necessary to achieve uniform, high enrichment.[5]
What is metabolic scrambling and how can it affect my results?
Metabolic scrambling occurs when the host organism metabolizes one labeled amino acid into another.[15] For example, labeled serine could be converted into labeled glycine. This can be problematic as it can lead to the generation of unlabeled versions of the original amino acid from other unlabeled sources in the medium, thereby reducing the overall enrichment.[15] While more of a concern in amino acid-specific labeling (like SILAC), understanding the metabolic pathways of your organism is important.
Quantification and Analysis
How can I accurately measure 15N enrichment?
Mass spectrometry is the primary method for quantifying 15N enrichment.
-
GC-MS or LC-MS/MS: After protein extraction and digestion, the resulting peptides are analyzed by mass spectrometry. The mass shift between the unlabeled (light) and 15N-labeled (heavy) peptides is used to determine the extent of incorporation.[16][17]
-
Isotopic Distribution Analysis: The isotopic pattern of a peptide in the mass spectrum reveals the level of enrichment. Specialized software can be used to analyze these patterns and calculate the percentage of 15N incorporation.[7] An algorithm can predict isotope distributions across a range of enrichments and compare them to the experimental data.[5]
Table 1: Comparison of 15N Enrichment in Rat Tissues with Different Labeling Protocols
| Tissue | Protocol 1 (Labeling from E2) - p45 pups (% 15N Enrichment ± SD) | Protocol 2 (Labeling 2 generations) - p45 pups (% 15N Enrichment ± SD) |
| Brain | 87.0 ± 8.95 | 95.0 ± 2.25 |
| Skeletal Muscle | 93.6 ± 2.37 | 95.9 ± 2.62 |
| Liver | No significant difference | No significant difference |
| Data adapted from McClatchy et al., 2009.[5] |
What are the key parameters to consider during mass spectrometry data analysis?
Accurate data analysis is critical for reliable quantification.
-
Ratio Adjustment: The calculated heavy-to-light ratios of peptides should be adjusted based on the overall labeling efficiency to correct for incomplete labeling.[7]
-
Isotope Cluster Pattern Matching: This feature, available in some software, helps to flag incorrect assignments of the monoisotopic peak, improving the accuracy of quantification.[7]
-
Sufficient Peptides for Quantification: To determine an accurate average enrichment for a tissue or sample, a sufficient number of peptides should be analyzed. For instance, one study determined that at least 100 peptides were needed for an accurate average.[5]
Caption: General workflow for a 15N labeling experiment.
Experimental Protocols
Protocol: 15N Labeling of E. coli for Protein Expression
This is a general protocol for expressing 15N-labeled proteins in E. coli.
-
Prepare M9 Minimal Media:
-
Prepare a 10x M9 salt solution.
-
For 1 liter of 1x M9 media, add the following to sterile water:
-
100 mL of 10x M9 salts
-
1 g of 15NH4Cl (as the sole nitrogen source)
-
20 mL of 20% glucose (or other carbon source)
-
2 mL of 1 M MgSO4
-
100 µL of 1 M CaCl2
-
Trace elements and vitamins as required.
-
Appropriate antibiotic(s).
-
-
Ensure all components are sterile. Some components, like MgSO4 and CaCl2, should be autoclaved separately and added later to prevent precipitation.[10]
-
-
Starter Culture:
-
Inoculate a small volume (e.g., 5 mL) of a rich medium like LB with a single colony of E. coli containing your expression plasmid. Grow for several hours at 37°C.
-
Use this pre-culture to inoculate a larger volume (e.g., 50 mL) of M9 minimal medium containing unlabeled (14N) ammonium chloride. Grow overnight. This step helps adapt the cells to the minimal medium.
-
-
Main Culture:
-
Inoculate 1 liter of 15N-labeled M9 medium with the overnight starter culture (a 1:100 dilution is common).[8]
-
Grow the cells at the desired temperature (e.g., 37°C) with shaking until they reach the optimal optical density (OD600) for induction (typically 0.6-0.8).
-
-
Induction and Harvest:
-
Induce protein expression with the appropriate inducer (e.g., IPTG).
-
Continue to grow the cells for the desired amount of time post-induction (e.g., 3-4 hours or overnight at a lower temperature).
-
Harvest the cells by centrifugation. The cell pellet can then be stored at -80°C or used immediately for protein purification.
-
Note: This is a generalized protocol. Optimization of growth temperature, induction time, and inducer concentration may be necessary for your specific protein.
References
- 1. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 2. liverpool.ac.uk [liverpool.ac.uk]
- 3. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 8. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 9. A simple protocol for expression of isotope-labeled proteins in Escherichia coli grown in shaker flasks at high cell density - PMC [pmc.ncbi.nlm.nih.gov]
- 10. antibodies.cancer.gov [antibodies.cancer.gov]
- 11. researchgate.net [researchgate.net]
- 12. ukisotope.com [ukisotope.com]
- 13. Application Note 15 â Top Ten Tips for Producing 13C/15N Protein in Abundance [isotope.com]
- 14. Metabolic labeling of proteins for proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Measurement of 15N enrichment in multiple amino acids and urea in a single analysis by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Limitations in detection of 15N incorporation by mass spectrometry in protein-based stable isotope probing (protein-SIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
Common issues with Acetylcysteine-15N stability and storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of Acetylcysteine-15N. The information is tailored for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does the isotopic label affect its properties?
A1: this compound is a stable isotope-labeled version of N-acetylcysteine (NAC), a well-known antioxidant and mucolytic agent.[1][2] The nitrogen atom in the acetyl group is replaced with the heavy isotope ¹⁵N. This labeling does not significantly alter the chemical reactivity or biological activity of the molecule.[1] Its primary purpose is for use as a tracer in biochemical studies, allowing researchers to track its metabolism and distribution within biological systems using techniques like mass spectrometry.[1]
Q2: What are the primary stability concerns for this compound?
A2: The stability concerns for this compound are comparable to those for unlabeled Acetylcysteine. The main degradation pathways are:
-
Oxidation: The thiol group (-SH) is susceptible to oxidation, which can lead to the formation of a disulfide dimer (N,N'-diacetyl-L-cystine) and other oxidized species.[3] This process can be accelerated by the presence of oxygen and certain metal ions.
-
Hydrolysis: The amide bond in Acetylcysteine can undergo hydrolysis, especially at highly acidic or basic pHs, breaking down the molecule into L-cysteine and acetic acid.[3]
-
Light Sensitivity: Aqueous solutions of Acetylcysteine can degrade when exposed to sunlight.
Q3: How should I store solid this compound?
A3: Solid this compound should be stored in a tightly sealed container, protected from light and moisture, at a controlled room temperature between 20°C to 25°C (68°F to 77°F).[4] Storing it under an inert gas like argon can further prevent oxidation.
Q4: What are the recommended storage conditions for this compound solutions?
A4: For optimal stability, aqueous solutions of this compound should be freshly prepared. If storage is necessary, unopened vials of commercially prepared solutions are typically stored at controlled room temperature (20°C to 25°C or 68°F to 77°F).[4] After opening, it is recommended to store the undiluted solution in a refrigerator at 2°C to 8°C (36°F to 46°F) and use it within 96 hours.[4] Diluted solutions should ideally be used within one hour.[4]
Q5: Can I freeze this compound solutions?
A5: While some sources suggest that aqueous stock solutions of N-Acetyl-L-cysteine can be stable for up to a month at -20°C, repeated freeze-thaw cycles should be avoided as they can degrade the compound. If you need to store aliquots, they should be flash-frozen and protected from light.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in mass spectrometry analysis. | Degradation of this compound due to improper storage or handling. | 1. Ensure the compound was stored correctly (cool, dark, and dry).2. Prepare solutions fresh before use.3. Check for potential contaminants in your solvents or vials. |
| Loss of biological activity in my cell culture experiment. | The compound may have oxidized or hydrolyzed. | 1. Use freshly prepared solutions for all experiments.2. Consider adding a chelating agent like EDTA to your solution to minimize metal-catalyzed oxidation.3. Ensure the pH of your culture medium is within a stable range for Acetylcysteine (close to neutral). |
| Inconsistent results between experimental replicates. | Variability in the concentration of the active compound due to degradation. | 1. Prepare a single stock solution and aliquot it for individual experiments to ensure consistency.2. If storing solutions, ensure all aliquots are stored under identical conditions. |
| A slight color change (light purple) is observed in the solution. | This can be a result of a chemical reaction, but it does not necessarily indicate a significant loss of efficacy.[4] | 1. While a slight color change may not affect performance, it is still best practice to use fresh, colorless solutions for quantitative experiments. |
Quantitative Stability Data
The following tables summarize the stability of Acetylcysteine solutions under various conditions based on published studies. While these studies were conducted on unlabeled Acetylcysteine, the results are expected to be directly applicable to this compound due to their identical chemical structures.
Table 1: Stability of Repackaged Acetylcysteine 20% Solution
| Storage Condition | Time | Remaining Concentration |
| Room Temperature (exposed to fluorescent light) | 3 months | 99% |
| Room Temperature (exposed to fluorescent light) | 6 months | 95% |
| Refrigeration | 6 months | >98% |
Source: Adapted from a study on the stability of repackaged acetylcysteine solution.
Table 2: Stability of Compounded Acetylcysteine Injectable Solutions in PVC Bags at 25°C
| Concentration & Diluent | Time | Remaining Concentration |
| 60 mg/mL in 0.9% Sodium Chloride | 72 hours | >90.0% |
| 60 mg/mL in 0.45% Sodium Chloride | 72 hours | >90.0% |
| 60 mg/mL in 5% Dextrose | 72 hours | >90.0% |
Source: Adapted from a study on the stability of extemporaneously compounded injectable solutions of N-Acetylcysteine.
Experimental Protocols
Protocol 1: General Preparation of this compound Stock Solution
-
Bring the solid this compound to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound in a sterile environment.
-
Dissolve the solid in a suitable solvent (e.g., sterile water, PBS, or cell culture medium) to the desired concentration. Gentle vortexing can be used to aid dissolution.
-
Sterile-filter the solution through a 0.22 µm filter if it is to be used in cell culture.
-
Use the solution immediately. If short-term storage is necessary, store at 2-8°C for no longer than 24 hours, protected from light. For longer-term storage, aliquot and freeze at -20°C or below, though fresh preparation is always recommended.
Protocol 2: In Vitro Metabolic Labeling with this compound
This protocol provides a general guideline for a tracer experiment in cell culture.
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of the experiment.
-
Pre-incubation: Once cells are attached and growing, replace the standard medium with a medium containing a known concentration of unlabeled Acetylcysteine for a period to allow the cells to equilibrate.
-
Labeling: Replace the medium with a fresh medium containing this compound at the desired concentration. The concentration and duration of labeling will depend on the specific experimental goals.
-
Cell Lysis: After the labeling period, wash the cells with ice-cold PBS to remove any remaining labeled compound. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer for protein analysis or a methanol-based extraction for metabolomics).
-
Sample Preparation for Mass Spectrometry:
-
For protein analysis, perform a protein assay to normalize the samples. Proteins can then be digested (e.g., with trypsin) and the resulting peptides analyzed by LC-MS/MS.
-
For metabolomic analysis, the cell lysate should be processed to remove proteins and other macromolecules. This can be achieved by protein precipitation with a cold solvent like acetonitrile or methanol, followed by centrifugation. The supernatant containing the metabolites can then be analyzed by LC-MS or GC-MS.
-
-
Data Analysis: The mass shift introduced by the ¹⁵N label allows for the differentiation and quantification of labeled versus unlabeled metabolites or peptides, providing insights into metabolic pathways and flux.
Visualizations
Caption: Metabolic pathway of this compound to Glutathione-15N.
Caption: Direct and indirect antioxidant mechanisms of this compound.
Caption: General experimental workflow for a tracer study using this compound.
References
- 1. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses | Springer Nature Experiments [experiments.springernature.com]
- 2. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Metabolic labeling of model organisms using heavy nitrogen (15N) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Acetylcysteine-15N Signal Intensity in ESI-MS
Welcome to the technical support center for the optimization of Acetylcysteine-15N signal intensity in electrospray ionization mass spectrometry (ESI-MS). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for this compound analysis in ESI-MS?
A1: Both positive and negative electrospray ionization (ESI) modes can be utilized for the analysis of this compound.[1][2] The choice between the two often depends on the specific matrix and the desired sensitivity. Negative ion mode is frequently reported for N-acetylcysteine analysis.[1] However, positive ion mode has also been successfully applied, particularly when using an isotope-labeled internal standard.[2][3] It is recommended to test both modes during method development to determine the optimal choice for your specific application.
Q2: What are common adducts observed with this compound in ESI-MS?
A2: In ESI-MS, this compound, like its unlabeled counterpart, can form various adducts. Common adducts in positive ion mode include sodium ([M+Na]+) and potassium ([M+K]+) adducts, especially when these ions are present in the sample or mobile phase.[4][5] The formation of these adducts can be influenced by the concentration of inorganic ions in the sample.[4] In some cases, adduct formation can be intentionally promoted to enhance sensitivity.[5]
Q3: How can I minimize in-source fragmentation of this compound?
A3: In-source fragmentation is a phenomenon where the analyte fragments in the ion source before reaching the mass analyzer.[6][7] To minimize this for this compound, it is crucial to optimize the declustering potential (or fragmentor voltage).[6] Lowering this voltage can reduce the energy of collisions in the source, thus preserving the precursor ion.[6] Additionally, optimizing the ion source temperature can be beneficial, as higher temperatures can sometimes lead to increased fragmentation.[6]
Q4: What are the recommended mobile phases for LC-MS analysis of this compound?
A4: For reversed-phase liquid chromatography coupled with MS, volatile mobile phases are essential.[8] A common approach is to use a mixture of water and a miscible organic solvent like methanol or acetonitrile, with a volatile additive to control the pH.[8][9] Acidic conditions, achieved by adding formic acid or acetic acid, are often employed to ensure the stability of the thiol group of acetylcysteine.[10] For hydrophilic interaction liquid chromatography (HILIC), which is suitable for polar compounds, similar volatile buffers like ammonium formate or ammonium acetate are used.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the ESI-MS analysis of this compound.
Issue 1: Low or No Signal Intensity
Possible Causes and Solutions:
-
Incorrect Ionization Mode:
-
Troubleshooting Step: Analyze the sample in both positive and negative ion modes to determine which provides a better response.
-
Rationale: The ionization efficiency of this compound can vary significantly between positive and negative modes.
-
-
Suboptimal ESI Source Parameters:
-
Troubleshooting Step: Systematically optimize the sprayer voltage, nebulizing gas flow, and desolvation gas temperature and flow rate.[11][12][13] A design of experiments (DoE) approach can be efficient for this optimization.[12][14]
-
Rationale: Each of these parameters influences the efficiency of droplet formation and desolvation, which are critical for generating a strong analyte signal.[13]
-
-
Inappropriate Mobile Phase pH:
-
Troubleshooting Step: Adjust the pH of the mobile phase using volatile additives like formic acid or ammonium hydroxide. For acidic compounds like N-acetylcysteine, a pH two units below the pKa is generally recommended.[11]
-
Rationale: The pH of the mobile phase affects the charge state of the analyte in solution, which in turn impacts its ionization efficiency in ESI.
-
-
Poor Chromatographic Peak Shape:
-
Troubleshooting Step: If using LC-MS, ensure the peak shape is sharp and symmetrical. Poor chromatography can lead to a diluted analyte band entering the mass spectrometer, resulting in a lower signal. Consider adjusting the mobile phase composition or trying a different LC column.
-
Rationale: Good chromatography is crucial for concentrating the analyte into a narrow band, which maximizes the signal-to-noise ratio.
-
Issue 2: High Background Noise or Poor Signal-to-Noise Ratio
Possible Causes and Solutions:
-
Contaminated Mobile Phase or LC System:
-
Troubleshooting Step: Use high-purity, LC-MS grade solvents and additives.[15] Flush the LC system thoroughly.
-
Rationale: Contaminants in the mobile phase or from the system can create a high chemical background, obscuring the analyte signal.
-
-
Matrix Effects:
-
Troubleshooting Step: If analyzing complex samples, dilute the sample to reduce the concentration of matrix components.[16] Improve sample preparation to remove interfering substances. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.[17]
-
Rationale: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate and noisy results.[18][19]
-
-
Suboptimal Cone Voltage/Declustering Potential:
-
Troubleshooting Step: Adjust the cone voltage. While a higher voltage can sometimes increase signal, it can also increase the fragmentation of background ions, leading to higher noise.[11]
-
Rationale: The cone voltage can be optimized to selectively transmit the ion of interest while minimizing the transmission of noise-contributing ions.
-
Issue 3: Unstable or Fluctuating Signal
Possible Causes and Solutions:
-
Unstable Electrospray:
-
Troubleshooting Step: Visually inspect the spray needle for any blockage or irregular spray.[15] Ensure a consistent and fine mist is being generated. Optimize the sprayer position relative to the MS inlet.[11]
-
Rationale: A stable electrospray is fundamental for consistent ion generation and a steady signal.
-
-
Inconsistent Mobile Phase Delivery:
-
Troubleshooting Step: Check the LC pump for pressure fluctuations. Ensure the mobile phase is properly degassed.
-
Rationale: Pulsations or changes in the mobile phase composition can lead to fluctuations in the ionization process.
-
-
Co-elution with Interfering Substances:
-
Troubleshooting Step: Improve the chromatographic separation to resolve this compound from any co-eluting matrix components.
-
Rationale: Co-eluting compounds can compete for ionization, leading to an unstable signal for the analyte of interest.
-
Experimental Protocols
Protocol 1: Basic Optimization of ESI-MS Parameters
This protocol outlines a systematic approach to optimizing key ESI-MS parameters for this compound analysis.
-
Prepare a standard solution of this compound at a known concentration (e.g., 1 µg/mL) in a typical mobile phase composition (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.
-
Select the precursor ion for this compound.
-
Optimize the sprayer voltage: While monitoring the signal intensity of the precursor ion, incrementally increase the sprayer voltage until a stable and maximal signal is achieved. Avoid excessively high voltages that can cause corona discharge.[11]
-
Optimize the nebulizing and desolvation gas flows: Systematically adjust the flow rates of the nebulizing and desolvation gases to maximize the signal intensity.
-
Optimize the desolvation gas temperature: Increase the temperature in increments, allowing the system to stabilize at each step, until the optimal signal is obtained. Be aware that excessive temperatures can cause thermal degradation of the analyte.[13]
-
Optimize the cone voltage/declustering potential: Adjust this parameter to maximize the precursor ion signal while minimizing in-source fragmentation.
Protocol 2: Evaluation of Matrix Effects
This protocol helps in assessing the impact of the sample matrix on the ionization of this compound.
-
Prepare three sets of samples:
-
Set A (Neat Solution): A standard solution of this compound in the mobile phase.
-
Set B (Pre-extraction Spike): A blank matrix sample spiked with this compound before the sample preparation/extraction process.
-
Set C (Post-extraction Spike): A blank matrix sample that has undergone the sample preparation/extraction process, with this compound spiked in just before analysis.
-
-
Analyze all three sets of samples using the optimized LC-MS method.
-
Calculate the matrix effect (ME) and recovery (RE):
-
ME (%) = (Peak area of Set C / Peak area of Set A) * 100
-
RE (%) = (Peak area of Set B / Peak area of Set C) * 100
-
-
Interpret the results:
Quantitative Data Summary
| Parameter | Condition 1 | Condition 2 | Condition 3 | Signal Intensity (Arbitrary Units) | Reference |
| Ionization Mode | Positive ESI | Negative ESI | Higher response observed in negative mode for unlabeled NAC. | [1] | |
| Mobile Phase pH | Acidic (0.1% Formic Acid) | Neutral | Acidic pH ensures stability of the thiol moiety. | [10] | |
| Cone Voltage | 15 V | 30 V | 60 V | Lower voltages can reduce in-source fragmentation. | [6][20] |
Note: The signal intensity values are illustrative and will vary depending on the instrument and specific experimental conditions.
Visualizations
Caption: Troubleshooting workflow for low signal intensity.
Caption: Workflow for evaluating matrix effects.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Adduct formation in electrospray ionisation-mass spectrometry with hydrophilic interaction liquid chromatography is strongly affected by the inorganic ion concentration of the samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 7. In-source fragmentation [jeolusa.com]
- 8. Mobile phases compatible for LCMS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. HPLC-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) Optimization by High-Performance Design of Experiments (DOE) for Astrocyte Glutamine Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cgspace.cgiar.org [cgspace.cgiar.org]
- 16. researchgate.net [researchgate.net]
- 17. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
How to correct for incomplete labeling of Acetylcysteine-15N in data analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Acetylcysteine-15N. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the analysis of data from experiments involving incomplete labeling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for incomplete labeling of this compound in my experiment?
Incomplete labeling of this compound can arise from several factors during cell culture or in vivo studies. A primary reason is the presence of unlabeled nitrogen sources in the experimental system. This can include unlabeled amino acids in the culture medium or the breakdown and recycling of unlabeled intracellular proteins and other nitrogen-containing compounds. The metabolic state of the cells or organism can also influence the uptake and incorporation of the labeled tracer. For instance, cells in different growth phases may exhibit varied rates of nutrient uptake and metabolism.
Q2: How does incomplete labeling of this compound affect my mass spectrometry data?
Incomplete labeling leads to a mixed population of Acetylcysteine and its metabolites, with some molecules containing 15N and others containing the naturally abundant 14N. In mass spectrometry, this results in a distribution of mass isotopologues for each compound. Instead of a single peak corresponding to the fully labeled compound, you will observe a cluster of peaks. The relative intensities of these peaks reflect the degree of 15N incorporation. This isotopic complexity can lead to significant errors in quantifying the enrichment and metabolic flux if not properly corrected.
Q3: What is natural isotope abundance, and why is it crucial to correct for it in my this compound data analysis?
Natural isotope abundance refers to the fact that elements in nature exist as a mixture of stable isotopes. For Acetylcysteine (C5H9NO3S), this means that in addition to the most common isotopes (12C, 1H, 14N, 16O, 32S), there are also naturally occurring heavier isotopes (13C, 2H, 15N, 17O, 18O, 33S, 34S). These natural heavy isotopes contribute to the mass isotopomer distribution of both your labeled and unlabeled compounds.[1]
Correcting for natural abundance is critical to distinguish between the 15N introduced experimentally and the heavy isotopes that are naturally present.[1] Failure to do so will lead to an overestimation of the true 15N enrichment, resulting in inaccurate calculations of metabolic flux and pathway contributions.
Q4: How do I perform natural abundance correction for my this compound data?
Natural abundance correction is typically performed using computational methods that employ a matrix-based approach.[1] This involves constructing a correction matrix based on the chemical formula of Acetylcysteine and the known natural abundances of its constituent elements.[1] This matrix is then used to mathematically remove the contribution of naturally occurring isotopes from the measured mass isotopomer distribution, yielding the true isotopic enrichment from the 15N tracer.
Several software tools are available to perform this correction, including:
-
IsoCor: A Python-based tool for correcting high-resolution mass spectrometry data.
-
IsoCorrectoR: An R-based tool that can handle both MS and MS/MS data and correct for tracer impurity.[2]
-
AccuCor2: An R-based tool specifically designed for dual-isotope tracer experiments (e.g., 13C and 15N).[3]
-
Census: A quantitative software that can analyze 15N-labeled data.[4]
Q5: What information do I need to provide to the correction software?
To accurately correct your data, you will typically need to provide the following information to the software:
-
The chemical formula of Acetylcysteine (C5H9NO3S).
-
The measured mass isotopomer distribution (the intensities of the different isotopic peaks) for your compound of interest.
-
The isotopic purity of your this compound tracer (if known).
-
The mass resolution of your mass spectrometer, as this can affect which isotopes are resolved.
Q6: How does the fragmentation of this compound in tandem mass spectrometry (MS/MS) affect data analysis?
In MS/MS analysis, this compound will fragment into smaller product ions. The 15N label will be retained in fragments containing the nitrogen atom. It is crucial to know the fragmentation pattern to correctly identify and quantify the labeled fragments. For example, a common fragmentation of N-acetylcysteine involves the loss of the acetyl group. If the 15N is in the amide linkage, this fragment will still contain the heavy isotope. Understanding these fragmentation pathways is essential for accurate data interpretation and requires careful analysis of the MS/MS spectra.
Quantitative Data Summary
For accurate correction, it is essential to know the natural abundances of the stable isotopes of the elements present in Acetylcysteine.
Table 1: Natural Isotope Abundances of Elements in Acetylcysteine (C5H9NO3S)
| Element | Isotope | Natural Abundance (%) | Mass (Da) |
| Carbon (C) | 12C | 98.93 | 12.000000 |
| 13C | 1.07 | 13.003355 | |
| Hydrogen (H) | 1H | 99.9885 | 1.007825 |
| 2H (D) | 0.0115 | 2.014102 | |
| Nitrogen (N) | 14N | 99.632 | 14.003074 |
| 15N | 0.368 | 15.000109 | |
| Oxygen (O) | 16O | 99.757 | 15.994915 |
| 17O | 0.038 | 16.999131 | |
| 18O | 0.205 | 17.999160 | |
| Sulfur (S) | 32S | 94.99 | 31.972071 |
| 33S | 0.75 | 32.971458 | |
| 34S | 4.25 | 33.967867 | |
| 36S | 0.01 | 35.967081 |
Experimental Protocols
Detailed Methodology: Sample Preparation and Mass Spectrometry for this compound Tracer Analysis
This protocol provides a general workflow for a targeted metabolomics experiment using this compound.
-
Cell Culture and Labeling:
-
Culture cells in a standard growth medium to the desired confluence.
-
To initiate labeling, replace the standard medium with a medium containing a known concentration of this compound. It is recommended to use a medium with depleted levels of unlabeled cysteine and related amino acids to maximize label incorporation.
-
Incubate the cells for a predetermined time course to allow for the uptake and metabolism of the labeled tracer.
-
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells rapidly with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the cell culture plate.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Collect the supernatant containing the extracted metabolites.
-
-
Sample Analysis by LC-MS/MS:
-
Analyze the metabolite extracts using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Use a suitable chromatography column (e.g., a HILIC column for polar metabolites) to separate Acetylcysteine and its metabolites.
-
Set the mass spectrometer to operate in a targeted mode, such as Multiple Reaction Monitoring (MRM), to specifically detect and quantify the different mass isotopologues of Acetylcysteine and its expected downstream metabolites (e.g., cysteine, glutathione).
-
Define the mass transitions for both the unlabeled and 15N-labeled versions of each target metabolite.
-
-
Data Processing and Correction:
-
Extract the raw mass spectrometry data, specifically the peak areas or intensities for each mass isotopologue of your target metabolites.
-
Use a software tool (e.g., IsoCor, IsoCorrectoR) to perform natural abundance correction on the raw data.
-
Input the chemical formula of each metabolite and the measured isotopologue intensities into the software.
-
The software will output the corrected mass isotopomer distribution, which reflects the true 15N enrichment.
-
Calculate the fractional enrichment or mole percent enrichment (MPE) to quantify the incorporation of 15N into each metabolite.
-
Visualizations
Caption: Workflow for correcting incomplete labeling of this compound.
Caption: Simplified metabolic fate of this compound.
References
Preventing in-source fragmentation of Acetylcysteine-15N during mass spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing in-source fragmentation of Acetylcysteine-15N during mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a problem for this compound analysis?
In-source fragmentation (ISF) is the unintended breakdown of analyte ions within the ion source of a mass spectrometer, before they reach the mass analyzer.[1] This phenomenon occurs in the intermediate pressure region between the atmospheric pressure ion source and the high-vacuum region of the mass analyzer.[1] For this compound (expected protonated mass [M+H]⁺ = m/z 165), in-source fragmentation can lead to the premature loss of specific chemical groups, resulting in fragment ions. This is problematic as it reduces the signal intensity of the intended precursor ion, which can negatively impact the sensitivity and accuracy of quantification.[1] It may also lead to the misidentification of fragments as the actual target analyte.
Q2: What are the primary causes of in-source fragmentation?
In-source fragmentation is primarily caused by excessive energy being transferred to the ions in the ion source. The main contributing factors include:
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High Cone/Declustering/Fragmentor Voltage: These voltages are applied to facilitate the transfer of ions from the atmospheric pressure region to the vacuum region of the mass spectrometer.[1][2] However, if set too high, they can accelerate the ions, causing them to collide with residual gas molecules and fragment.[1][2]
-
Elevated Ion Source Temperature: High temperatures can provide enough thermal energy to break weaker bonds within the this compound molecule.[1][3]
-
High Sprayer/Capillary Voltage: While essential for the electrospray ionization (ESI) process, an excessively high sprayer voltage can contribute to increased ion internal energy and subsequent fragmentation.[4]
Q3: I am not seeing the expected m/z 165 for my this compound. Instead, I see a prominent peak at m/z 123. What is happening?
The observation of a significant peak at m/z 123 suggests that in-source fragmentation is occurring. For unlabeled N-acetylcysteine ([M+H]⁺ = m/z 164), a common fragmentation pathway is the loss of the acetyl group (CH₂=C=O), resulting in a fragment ion at m/z 122.[5][6] For this compound, the corresponding fragment ion would be at m/z 123. The high intensity of this fragment peak indicates that the conditions in your ion source are too harsh, causing the precursor ion at m/z 165 to break down before it can be detected.
Troubleshooting Guides
Issue: High Abundance of Fragment Ions and Low Abundance of Precursor Ion (m/z 165)
This is a classic sign of in-source fragmentation. Follow these steps to mitigate the issue by creating "softer" ionization conditions.
1. Optimize the Cone/Declustering/Fragmentor Voltage:
This is the most critical parameter to adjust. A lower voltage will result in less energetic collisions between ions and gas molecules.
-
Experimental Protocol:
-
Infuse a standard solution of this compound directly into the mass spectrometer.
-
Set the mass spectrometer to monitor both the precursor ion (m/z 165) and the expected fragment ion (m/z 123).
-
Begin with a relatively high cone voltage (e.g., 50 V) and acquire a spectrum.
-
Systematically decrease the cone voltage in increments of 5-10 V.
-
Record the intensities of both the precursor and fragment ions at each voltage setting.
-
Plot the ion intensities as a function of the cone voltage to determine the optimal setting that maximizes the precursor ion signal while minimizing the fragment ion.
-
-
Data Presentation:
| Cone Voltage (V) | Precursor Ion (m/z 165) Intensity (Arbitrary Units) | Fragment Ion (m/z 123) Intensity (Arbitrary Units) | Precursor/Fragment Ratio |
| 50 | 15,000 | 85,000 | 0.18 |
| 40 | 45,000 | 50,000 | 0.90 |
| 30 | 80,000 | 18,000 | 4.44 |
| 20 | 95,000 | 5,000 | 19.00 |
| 10 | 70,000 | <1,000 | >70.00 |
As demonstrated in the table, reducing the cone voltage significantly increases the abundance of the desired precursor ion relative to the fragment ion.
2. Reduce the Ion Source Temperature:
Lowering the source temperature can prevent thermal degradation of the analyte.
-
Experimental Protocol:
-
Using the optimized cone voltage from the previous step, set the ion source temperature to a high value (e.g., 150 °C).
-
Infuse the this compound standard and record the intensities of the precursor and fragment ions.
-
Decrease the source temperature in increments of 10-20 °C and repeat the measurement.
-
Identify the temperature that provides the best signal for the precursor ion without compromising desolvation efficiency (which could lead to reduced overall signal). Be aware that excessively low temperatures may lead to poor desolvation and signal suppression.
-
3. Adjust Other Source Parameters:
-
Sprayer Position: Optimizing the position of the ESI probe relative to the sampling orifice can sometimes improve ion desolvation and reduce fragmentation.[4]
-
Nebulizing and Drying Gas Flow: Ensure these are set to the instrument manufacturer's recommendations for your flow rate. While less common culprits for fragmentation of small molecules, suboptimal settings can affect the overall ionization efficiency.
-
Mobile Phase Composition: While less likely to be the primary cause of fragmentation, highly acidic or basic mobile phases can sometimes influence ion stability. If fragmentation persists after optimizing source parameters, consider if modifications to the mobile phase are possible without compromising the chromatography.
Visualizations
References
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. In-source fragmentation [jeolusa.com]
- 3. longdom.org [longdom.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Overcoming challenges in quantifying low levels of Acetylcysteine-15N
Welcome to the technical support center for the quantification of low levels of Acetylcysteine-15N. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of low levels of this compound, particularly when used as a stable isotope-labeled internal standard.
Question: Why am I observing high variability or poor reproducibility in my this compound signal?
Answer: High variability in the signal of Acetylcysteine and its labeled counterparts is often due to its instability. Acetylcysteine is prone to oxidation, forming N,N-diacetylcystine.[1] To mitigate this, consider the following:
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Sample Preparation Environment: Ensure your sample preparation is performed under controlled conditions to minimize oxidation.[1] This includes working quickly and at low temperatures.
-
Use of Reducing Agents: The addition of a reducing agent to your sample and standard solutions is critical. Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) are commonly used to prevent the oxidation of the thiol group.[1][2] TCEP has been shown to keep assay solutions stable for at least one week.[1]
-
pH Control: Maintaining a low pH environment can reduce the rate of oxidation.[1]
-
Solvent Choice: Avoid direct contact of the analyte with water during sample preparation, as it can accelerate degradation. Dissolve the sample directly into the reducing agent solution.[1]
Question: My this compound signal is low or non-existent. What are the potential causes?
Answer: A low or absent signal can stem from several factors throughout the analytical workflow.
-
Sample Degradation: As mentioned above, oxidation is a primary cause of signal loss. Ensure proper sample handling and the use of reducing agents.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used for Acetylcysteine analysis.[3]
-
Mass Transitions: Verify that you are monitoring the correct mass transitions (precursor and product ions) for this compound. While specific transitions for the 15N-labeled version were not found in the provided results, for unlabeled N-acetylcysteine, a common transition is 164 → 122.[3] For a d3-N-acetylcysteine internal standard, the transition is 167 → 123.[3] You will need to determine the appropriate transition for your specific 15N-labeled standard.
-
-
Extraction Efficiency: The choice of extraction solvent can significantly impact recovery. Trichloroacetic acid has been shown to enhance extraction recovery.[3]
Question: I am experiencing significant matrix effects in my biological samples (e.g., plasma, urine). How can I minimize these?
Answer: Matrix effects, such as ion suppression or enhancement, are common in complex biological samples and can interfere with accurate quantification.
-
Isotope Dilution: The use of a stable isotope-labeled internal standard, such as this compound, is the most effective way to compensate for matrix effects.[4][5] The internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.
-
Sample Preparation: Employ a robust sample preparation method to remove interfering substances. This may include protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE).[2][4]
-
Chromatographic Separation: Optimize your liquid chromatography (LC) method to separate Acetylcysteine from co-eluting matrix components.
Frequently Asked Questions (FAQs)
Q1: What is the primary analytical technique for quantifying low levels of Acetylcysteine?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and sensitive technique for the quantification of Acetylcysteine in various matrices.[2][3][6] This method offers high selectivity and sensitivity, which is crucial for detecting low concentrations.
Q2: Why is a stable isotope-labeled internal standard like this compound recommended?
A2: Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry.[5] They have nearly identical chemical and physical properties to the analyte, meaning they behave similarly during sample preparation, chromatography, and ionization.[7] This allows for the correction of variability in extraction recovery and matrix effects, leading to more accurate and precise results.[4][5]
Q3: What are the key considerations for sample preparation when analyzing total Acetylcysteine?
A3: To measure total Acetylcysteine (both free and disulfide-bound forms), a reduction step is necessary. This is typically achieved by treating the sample with a reducing agent like dithiothreitol (DTT) to convert the oxidized forms back to the free thiol form before analysis.[2]
Q4: Can you provide typical quantitative parameters for Acetylcysteine analysis by LC-MS/MS?
A4: While specific parameters can vary between laboratories and instruments, the following table summarizes some reported quantitative data for N-acetylcysteine analysis in human and chicken plasma.
| Parameter | Human Plasma | Chicken Plasma (Low Range) | Chicken Plasma (High Range) |
| Linearity Range | 10-5000 ng/mL[3] | 0.05–2.5 µg/ml[6] | 2.5–100 µg/ml[6] |
| Limit of Detection (LOD) | Not Specified | 0.093 µg/ml[6] | 0.76 µg/ml[6] |
| Limit of Quantification (LOQ) | 50 ng/ml[2] | 0.28 µg/ml[6] | 2.30 µg/ml[6] |
| Accuracy | -5.9 to 8.5% (relative error)[2] | 97.35 to 101.33%[6] | 99.77 to 112.14%[6] |
| Precision | 8.7 to 13.4% (RSD)[2] | Intra-day: <8.57%, Inter-day: <10.69%[6] | Intra-day: <8.57%, Inter-day: <10.69%[6] |
| Recovery | Not Specified | 92.45 to 105.52%[6] | 92.45 to 105.52%[6] |
Experimental Protocols
Protocol 1: Determination of Total N-acetylcysteine in Human Plasma by LC-MS/MS
This protocol is a generalized representation based on published methods.[2][3]
-
Sample Pre-treatment (Reduction):
-
To a 100 µL plasma sample, add a solution of dithiothreitol (DTT) to reduce all oxidized forms of N-acetylcysteine.
-
Vortex and incubate to ensure complete reduction.
-
-
Internal Standard Spiking:
-
Add a known concentration of this compound internal standard solution to the sample.
-
-
Protein Precipitation/Extraction:
-
Supernatant Transfer and Evaporation:
-
Transfer the supernatant to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a suitable C18 column with a gradient elution of mobile phases such as water with formic acid and acetonitrile with formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). Monitor the specific mass transitions for N-acetylcysteine and this compound.
-
Visualizations
Caption: A typical workflow for the preparation of plasma samples for Acetylcysteine analysis.
Caption: A troubleshooting decision tree for high signal variability in Acetylcysteine analysis.
References
- 1. s10901.pcdn.co [s10901.pcdn.co]
- 2. Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A rapid, sensitive method for the quantitation of N-acetyl-S-(2-hydroxyethyl)-L-cysteine in human urine using isotope-dilution HPLC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Impact of different quenching methods on Acetylcysteine-15N stability
This technical support center provides guidance on the impact of different quenching methods on the stability of Acetylcysteine-15N. Researchers, scientists, and drug development professionals can use this information to troubleshoot common issues and optimize their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound during sample processing?
A1: The primary stability concern for this compound is its rapid oxidation to form the dimer, N,N'-diacetyl-L-cystine-15N.[1][2] This oxidation can be accelerated by factors such as elevated temperature, oxidative conditions, and inappropriate pH.[1][3] Effective quenching is critical to halt metabolic processes and prevent chemical degradation, ensuring accurate measurement of the labeled compound.
Q2: Which quenching methods are recommended for analyzing this compound?
A2: For metabolomics studies involving this compound, cold organic solvents are generally recommended. A common and effective method is quenching with cold methanol, typically a 60-80% aqueous solution, at temperatures ranging from -20°C to -80°C.[4][5] This method rapidly halts enzymatic activity and has been shown to be effective in preserving intracellular metabolites with minimal leakage.[5][6]
Q3: Can I use acidic or basic conditions for quenching?
A3: Extreme pH conditions should be avoided. Both acidic (e.g., 0.5 M HCl) and basic (e.g., 0.1 M NaOH) conditions have been shown to cause significant degradation of N-acetylcysteine.[1] If pH adjustment is necessary, it should be done carefully and with buffers that are compatible with downstream analytical methods.
Q4: How quickly do I need to perform the quenching step?
A4: Very rapid quenching is crucial, as many important metabolites, including thiol-containing compounds like this compound, can turn over within seconds.[6] For cell cultures, this involves rapid removal of media followed by immediate addition of the cold quenching solution.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound | Incomplete extraction or significant degradation during quenching. | Ensure the use of a cold quenching solvent (e.g., 80% methanol at -80°C) to effectively halt metabolism and minimize degradation.[4][5] Verify that the extraction protocol is validated for thiol-containing compounds. |
| High levels of N,N'-diacetyl-L-cystine-15N detected | Ineffective quenching of oxidative processes or exposure to oxidative conditions. | Add an antioxidant or chelating agent, such as zinc gluconate, to the quenching solution to inhibit dimerization.[1][7] Minimize sample exposure to air and light. |
| Poor reproducibility between samples | Inconsistent timing or temperature during the quenching process. | Standardize the quenching protocol to ensure rapid and consistent cooling of all samples. Use of an ice or dry ice bath can help maintain low temperatures.[4] |
| Interference from quenching agent in downstream analysis (e.g., LC-MS) | The quenching agent or additives are not compatible with the analytical method. | Select a quenching solvent that is compatible with your LC-MS system. Volatile solvents like methanol are often preferred. If using additives, ensure they do not co-elute with or suppress the signal of this compound. |
Quantitative Data Summary
The following table summarizes the stability of N-acetylcysteine under various stress conditions, which can be extrapolated to inform the choice of quenching method for this compound.
| Condition | Duration | Temperature | N-Acetylcysteine Decrease (%) | Primary Degradation Product | Reference |
| Acidic (0.5 M HCl) | 1 min | Ambient | 15% | N,N'-diacetyl-L-cystine | [1] |
| Basic (0.1 M NaOH) | 10 min | Ambient | 23% | Multiple | [1] |
| Oxidative (0.3% H₂O₂) | 3 hours | Ambient | 6% | N,N'-diacetyl-L-cystine | [1] |
| Heating | 3 hours | 80°C | 24% | N,N'-diacetyl-L-cystine | [1] |
| Light (Sunlamp) | 4 weeks | Ambient | 3% | N,N'-diacetyl-L-cystine | [1] |
Experimental Protocols
Recommended Quenching Protocol for Cell Cultures
This protocol is designed to rapidly halt metabolic activity and preserve this compound.
-
Preparation: Prepare a quenching solution of 80% methanol in water and cool it to -80°C in a dry ice/ethanol bath.
-
Cell Harvest: For adherent cells, aspirate the culture medium. For suspension cells, rapidly filter the culture.[6]
-
Quenching: Immediately add the pre-chilled 80% methanol solution to the cells.
-
Extraction: Scrape the cells (if adherent) into the quenching solution and transfer to a pre-chilled tube. Vortex briefly.
-
Centrifugation: Centrifuge at a low temperature (e.g., 4°C) to pellet cell debris.
-
Supernatant Collection: Transfer the supernatant containing the metabolites to a new tube for subsequent analysis.
Analytical Method for Stability Assessment
A stability-indicating HPLC method can be used to quantify this compound and its primary degradation product, N,N'-diacetyl-L-cystine-15N.
-
Column: C18 reverse-phase column.[8]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).[8]
-
Detection: UV detection at 212 nm.[8]
-
Validation: The method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.[9]
Visualizations
Caption: Experimental workflow for quenching and analysis of this compound.
Caption: Primary degradation pathway of this compound.
References
- 1. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 3. researchgate.net [researchgate.net]
- 4. osti.gov [osti.gov]
- 5. Optimization of the quenching method for metabolomics analysis of Lactobacillus bulgaricus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. cdn.insights.bio [cdn.insights.bio]
- 9. archives.ijper.org [archives.ijper.org]
Technical Support Center: Optimizing Chromatography for Acetylcysteine-15N and its Metabolites
Welcome to the technical support center for the chromatographic analysis of Acetylcysteine-15N and its metabolites. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve optimal baseline separation.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in the chromatographic analysis of Acetylcysteine (NAC) and its metabolites?
A1: The primary challenges in analyzing N-acetylcysteine (NAC) and its metabolites stem from the compound's inherent instability and the presence of structurally similar endogenous compounds. The thiol group in NAC is susceptible to oxidation, rapidly forming N,N'-diacetyl-L-cystine (Di-NAC), its disulfide dimer.[1][2] Additionally, NAC can form mixed disulfides with other thiol-containing molecules in biological samples.[2][3] Achieving baseline separation of these closely related compounds while preventing artefactual oxidation during sample preparation and analysis is a key challenge. Low pH can reduce the rate of oxidation.[2]
Q2: Why is derivatization often recommended for NAC analysis?
A2: Derivatization is often employed in NAC analysis to enhance detection sensitivity and selectivity, particularly for UV or fluorescence detection.[4] Since NAC lacks a strong chromophore, derivatization can introduce a fluorescent or UV-absorbent tag to the molecule, significantly improving the limit of detection.[4][5] Common derivatizing agents include N-(1-pyrenyl)maleimide (NPM) and monobromobimane.[3][6] However, derivatization adds complexity to sample preparation and can be a source of variability.[7]
Q3: Is it possible to analyze NAC without derivatization?
A3: Yes, it is possible to analyze NAC without derivatization, typically using mass spectrometry (MS) detection or UV detection at a low wavelength (around 214 nm).[8] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the direct analysis of NAC and its metabolites.[9][10][11] Reversed-phase liquid chromatography with UV detection is also a viable option, though it may be less sensitive than methods involving derivatization.[8]
Q4: How does this compound behave chromatographically compared to unlabeled Acetylcysteine?
A4: The chromatographic behavior of this compound is virtually identical to that of unlabeled Acetylcysteine. The isotopic label does not significantly alter the physicochemical properties that govern chromatographic retention. Therefore, a method developed for the separation of unlabeled Acetylcysteine and its metabolites will be directly applicable to the 15N-labeled analog. The primary utility of this compound is as an internal standard for quantitative analysis using mass spectrometry, where its different mass-to-charge ratio allows for its distinct detection from the endogenous, unlabeled compound.[9]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions
| Cause | Solution |
| Secondary Interactions with Silanols | Use a high-purity, end-capped silica column. Consider operating at a lower mobile phase pH (e.g., pH 2-3 with trifluoroacetic acid or phosphoric acid) to suppress silanol ionization.[12] |
| Column Overload | Reduce the injection volume or the concentration of the sample.[12] |
| Inappropriate Sample Solvent | Dissolve the sample in the mobile phase or a weaker solvent. Injecting a sample in a solvent stronger than the mobile phase can cause peak distortion.[13][14] |
| Buffer Mismatch | Ensure the sample diluent is compatible with the mobile phase to avoid on-column precipitation or pH shifts. |
Issue 2: Inadequate Resolution Between this compound and its Metabolites (e.g., Di-NAC)
Possible Causes & Solutions
| Cause | Solution |
| Suboptimal Mobile Phase Composition | Adjust the organic modifier (e.g., acetonitrile or methanol) concentration. A lower percentage of the organic solvent will generally increase retention and may improve resolution.[1][15] |
| Incorrect pH of the Mobile Phase | The ionization state of NAC and its metabolites can affect their retention. Experiment with adjusting the mobile phase pH to optimize selectivity. A change of as little as 0.1 pH units can significantly impact retention times.[16] |
| Inappropriate Stationary Phase | Consider using a different column chemistry. While C18 is common, other phases like C8 or a polar-embedded phase might offer different selectivity for these polar compounds.[17] |
| Gradient Elution Not Optimized | If using a gradient, adjust the gradient slope. A shallower gradient can improve the separation of closely eluting peaks. |
Issue 3: Variable Retention Times
Possible Causes & Solutions
| Cause | Solution |
| Inconsistent Mobile Phase Preparation | Prepare fresh mobile phase daily and ensure accurate measurements of all components. Degas the mobile phase to prevent bubble formation in the pump.[13] |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant and stable temperature.[18] |
| Column Equilibration is Insufficient | Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. This is particularly important when changing mobile phases.[16] |
| Pump Malfunction or Leaks | Check for leaks in the system and perform regular pump maintenance. Monitor the system pressure for any unusual fluctuations.[13][18] |
Issue 4: Ghost Peaks in the Chromatogram
Possible Causes & Solutions
| Cause | Solution |
| Contaminated Mobile Phase or System | Use high-purity (HPLC or LC-MS grade) solvents and reagents. Flush the system thoroughly to remove any contaminants.[13] |
| Carryover from Previous Injections | Implement a robust needle wash protocol in the autosampler method. Inject a blank solvent after a high-concentration sample to check for carryover. |
| Late Eluting Compounds | Extend the run time of your method to ensure all components from the previous injection have eluted before the next injection. |
| Sample Degradation | Prepare samples fresh and store them appropriately (e.g., at low temperatures) to prevent degradation that could introduce new peaks.[2] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC with UV Detection for NAC and Di-NAC
This protocol is adapted from a method for the stability-indicating determination of NAC and its primary oxidation product, Di-NAC.[1]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1]
-
Mobile Phase: A mixture of acetonitrile and water (4:96 v/v) containing 0.1% trifluoroacetic acid (TFA).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 20 µL.[1]
-
Column Temperature: 25 °C.[1]
-
Detection: UV at 212 nm.[1]
Protocol 2: LC-MS/MS for the Determination of Total NAC in Human Plasma
This protocol is based on a validated method for quantifying total NAC in biological samples.[9]
-
Instrumentation: Liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[9]
-
Sample Preparation:
-
To reduce all oxidized forms of NAC, plasma samples can be treated with a reducing agent like dithiothreitol (DTT).[10]
-
Protein precipitation is then performed, often using an acid such as trichloroacetic acid, which also enhances extraction recovery.[9]
-
After centrifugation, the supernatant is collected for analysis.
-
-
Internal Standard: An isotope-labeled internal standard, such as d3-N-acetylcysteine, is used for accurate quantification.[9]
-
Chromatographic Conditions: A suitable reversed-phase column is used with a mobile phase gradient tailored to the specific LC-MS/MS system.
-
Mass Spectrometric Detection:
Data Presentation
Table 1: Typical Chromatographic Parameters for Acetylcysteine Analysis
| Parameter | Method 1 (RP-HPLC-UV)[1] | Method 2 (LC-MS/MS)[9] | Method 3 (Ion-Pair HPLC)[19] |
| Column | C18 (250 x 4.6 mm, 5 µm) | C18 (specific dimensions vary) | Cadenza C18 (150 x 4.6 mm, 3 µm) |
| Mobile Phase | Acetonitrile/Water (4:96 v/v) with 0.1% TFA | Gradient elution with acidified water and organic solvent | 0.01M octane sulphonate (pH 2.2), methanol, and acetonitrile |
| Flow Rate | 1.0 mL/min | Varies with column dimensions | 1.0 mL/min |
| Detection | UV at 212 nm | ESI-MS/MS | UV-DAD |
| Internal Standard | Not specified | d3-N-acetylcysteine | Not specified |
| Analyte(s) | NAC, Di-NAC | Total NAC | NAC and related substances |
Visualizations
Caption: Workflow for the analysis of total Acetylcysteine in biological samples.
Caption: Troubleshooting logic for achieving baseline separation.
References
- 1. cdn.insights.bio [cdn.insights.bio]
- 2. s10901.pcdn.co [s10901.pcdn.co]
- 3. Determination of N-acetylcysteine, intact and oxidized, in plasma by column liquid chromatography and post-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. actascientific.com [actascientific.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Separation and quantification of N-acetyl-l-cysteine and N-acetyl-cysteine-amide by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A LC-UV method to assay N-acetylcysteine without derivatization: analyses of pharmaceutical products - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of N-acetylcysteine in Human Plasma by Liquid Chromatography-Mass Spectrometry (LC-MS) - STEMart [ste-mart.com]
- 12. hplc.eu [hplc.eu]
- 13. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 14. m.youtube.com [m.youtube.com]
- 15. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. shimadzu.at [shimadzu.at]
- 19. archives.ijper.org [archives.ijper.org]
Validation & Comparative
Validating Analytical Methods: A Comparative Guide to Using Acetylcysteine-15N as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
The precise and accurate quantification of analytes in complex biological matrices is a cornerstone of drug development and clinical research. The choice of an appropriate internal standard is critical for a robust and reliable analytical method. This guide provides a comparative overview of analytical method validation, focusing on the use of a stable isotope-labeled internal standard (SIL-IS), exemplified by Acetylcysteine-15N, versus an external standard method for the quantification of N-acetylcysteine (NAC).
Stable isotope-labeled internal standards, such as this compound or the deuterium-labeled d3-N-acetylcysteine, are considered the gold standard in quantitative mass spectrometry.[1] Their near-identical physicochemical properties to the analyte ensure they co-elute and experience similar ionization effects, effectively compensating for variations in sample preparation, extraction, and matrix effects.[2] This guide will delve into the practical advantages of this approach by comparing validation data from two distinct analytical methods for N-acetylcysteine.
Performance Comparison: Stable Isotope-Labeled Internal Standard vs. External Standard Method
The following tables summarize the validation parameters for two different analytical methods for N-acetylcysteine. Method 1 utilizes a deuterium-labeled internal standard (d3-N-acetylcysteine) for quantification in human plasma by LC-MS/MS, serving as a surrogate for an this compound-based method.[3] Method 2 employs an external standard calibration for the quantification of NAC in a pharmaceutical formulation by HPLC-UV.
Table 1: Method 1 - LC-MS/MS with Stable Isotope-Labeled Internal Standard (d3-N-acetylcysteine) in Human Plasma [3]
| Validation Parameter | Result |
| Linearity Range | 10 - 5000 ng/mL |
| Correlation Coefficient (r) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Intra-day Precision (%RSD) | |
| 20 ng/mL | 5.8% |
| 200 ng/mL | 4.2% |
| 4000 ng/mL | 3.5% |
| Inter-day Precision (%RSD) | |
| 20 ng/mL | 7.2% |
| 200 ng/mL | 5.1% |
| 4000 ng/mL | 4.3% |
| Accuracy (%RE) | |
| 20 ng/mL | -2.5% to 3.0% |
| 200 ng/mL | -1.0% to 2.5% |
| 4000 ng/mL | -0.8% to 1.8% |
| Extraction Recovery | 85.2% - 91.5% |
| Matrix Effect | 92.1% - 98.4% |
Table 2: Method 2 - HPLC-UV with External Standard Calibration in a Pharmaceutical Formulation
| Validation Parameter | Result |
| Linearity Range | 10 - 50 µg/mL |
| Correlation Coefficient (r) | 1 |
| Limit of Detection (LOD) | 0.70 µg/mL |
| Limit of Quantification (LOQ) | 2.11 µg/mL |
| Precision (%RSD) | |
| Repeatability | < 2% |
| Intermediate Precision | < 2% |
| Accuracy (% Recovery) | > 97% |
| Robustness (%RSD) | < 4% |
Experimental Protocols
Method 1: LC-MS/MS with Stable Isotope-Labeled Internal Standard (d3-N-acetylcysteine)
Sample Preparation: To 100 µL of human plasma, 20 µL of the internal standard solution (d3-N-acetylcysteine) and 20 µL of a reducing agent (dithiothreitol) are added. After vortexing, protein precipitation is achieved by adding 400 µL of acetonitrile. The sample is then centrifuged, and the supernatant is evaporated to dryness. The residue is reconstituted in the mobile phase for injection.
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
Mass Spectrometric Detection:
-
Ionization: Positive electrospray ionization (ESI+)
-
Mode: Multiple Reaction Monitoring (MRM)
-
Mass Transitions:
Method 2: HPLC-UV with External Standard Calibration
Sample Preparation: A portion of the pharmaceutical formulation is accurately weighed and dissolved in the mobile phase to achieve a target concentration within the linear range. The solution is then filtered through a 0.45 µm filter before injection.
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: A mixture of 0.05 M KH2PO4 and acetonitrile (95:5 v/v) containing 0.095% (v/v) of phosphoric acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 214 nm
Visualizing the Workflow
The following diagrams illustrate the logical flow of validating an analytical method using a stable isotope-labeled internal standard and the general workflow of sample analysis.
Caption: Workflow for analytical method validation with an internal standard.
Caption: Logic of quantification using an internal standard.
References
A Researcher's Guide to Relative Quantification in Proteomics: Acetylcysteine-15N vs. Unlabeled Acetylcysteine
For researchers, scientists, and drug development professionals engaged in quantitative proteomics, the precise measurement of protein abundance is paramount. This guide provides an objective comparison of two methodologies for the relative quantification of cysteine-containing proteins: the use of a stable isotope-labeled internal standard, Acetylcysteine-15N, versus a label-free approach or one employing unlabeled acetylcysteine. This comparison is supported by established principles of mass spectrometry-based proteomics and provides detailed hypothetical experimental protocols.
Principle of the Method
The core principle behind this quantitative strategy lies in the differential labeling of cysteine residues. Cysteine's reactive thiol group makes it a prime target for chemical modification. By using an unlabeled and a stable isotope-labeled version of N-acetylcysteine (NAC), two sample populations can be differentially tagged. N-acetylcysteine can form mixed disulfides with cysteine residues in proteins, a process known as S-thiolation.
This compound , containing a heavy nitrogen isotope, serves as an internal standard. When a sample labeled with this compound is mixed with a sample treated with unlabeled (natural abundance) acetylcysteine, the mass spectrometer can distinguish between the "heavy" and "light" labeled peptides based on their mass difference. The ratio of the signal intensities of these peptide pairs directly corresponds to the relative abundance of the protein in the two samples.
Performance Comparison
While direct experimental data comparing this compound and unlabeled Acetylcysteine for relative quantification is not extensively published, we can infer a performance comparison based on established proteomic principles.
| Feature | This compound (Stable Isotope Labeling) | Unlabeled Acetylcysteine (Label-Free or as a Blocking Agent) |
| Accuracy & Precision | High. Co-elution of heavy and light peptide pairs minimizes variability from sample preparation and MS analysis. | Moderate to High. Dependent on the stability of the LC-MS system and the sophistication of the data analysis software. |
| Throughput | Lower. Requires separate labeling reactions for each sample before pooling. | Higher. Simpler sample preparation workflow. |
| Cost | Higher. Stable isotope-labeled reagents are more expensive. | Lower. Unlabeled reagents are significantly cheaper. |
| Complexity | More complex. Involves additional labeling and potential clean-up steps. | Simpler workflow, but data analysis can be more complex. |
| Data Analysis | Relatively straightforward. Quantification is based on the ratio of heavy to light peptide peak intensities. | More complex. Requires sophisticated algorithms for peak alignment, normalization, and statistical analysis across different runs. |
| Coverage | Potentially lower if labeling efficiency is not 100%. | Can achieve high proteome coverage. |
| Multiplexing | Limited to the number of available isotopic labels for the reagent. | Can compare multiple samples, but requires individual MS runs for each. |
Experimental Protocols
The following are detailed, albeit hypothetical, experimental protocols for a differential labeling experiment using this compound and unlabeled Acetylcysteine. This workflow is designed to quantify changes in the "redox-active" proteome, specifically proteins with accessible, reactive cysteine residues.
Protocol 1: Differential Labeling of Reactive Cysteines
This protocol aims to compare the abundance of proteins with reactive cysteine residues between a control and a treated sample.
Materials:
-
Protein samples (e.g., cell lysates from control and treated conditions)
-
Unlabeled N-acetylcysteine (NAC)
-
This compound
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction
-
Iodoacetamide (IAM) or N-ethylmaleimide (NEM) for blocking
-
Urea
-
Ammonium bicarbonate
-
Trypsin (proteomics grade)
-
C18 desalting columns
-
LC-MS/MS system
Procedure:
-
Protein Extraction and Denaturation:
-
Lyse cells or tissues in a buffer containing 8 M urea to denature proteins and expose cysteine residues.
-
Quantify the protein concentration of each lysate.
-
-
Blocking of Free Cysteines (Optional but Recommended):
-
To focus on specific cysteine populations (e.g., those that become accessible upon treatment), initially block all accessible free thiols with an unlabeled alkylating agent like iodoacetamide.
-
-
Sample Labeling:
-
Control Sample: Treat the control protein sample with a molar excess of unlabeled N-acetylcysteine.
-
Treated Sample: Treat the experimental protein sample with a molar excess of this compound.
-
Incubate both samples to allow for the S-thiolation reaction to proceed.
-
-
Sample Pooling and Reduction/Alkylation:
-
Combine the control and treated samples in a 1:1 protein ratio.
-
Reduce all disulfide bonds (including the newly formed mixed disulfides with NAC) using DTT or TCEP.
-
Alkylate all newly freed cysteine residues with iodoacetamide to prevent re-oxidation.
-
-
Proteolytic Digestion:
-
Dilute the urea concentration to less than 2 M.
-
Add trypsin at an appropriate enzyme-to-substrate ratio (e.g., 1:50) and incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the digest and desalt the peptides using a C18 column.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides on a high-resolution mass spectrometer.
-
The mass spectrometer will detect pairs of peptides, one labeled with unlabeled NAC and the other with this compound, which will have a specific mass difference.
-
-
Data Analysis:
-
Use proteomics software to identify the peptides and quantify the relative abundance of each protein based on the intensity ratios of the "light" and "heavy" peptide pairs.
-
Visualizations
Experimental Workflow
A schematic of the differential labeling workflow.
Cysteine in Redox Signaling
Cysteine residues are critical nodes in cellular signaling, particularly in response to oxidative stress. The reversible oxidation of cysteine thiols acts as a molecular switch, modulating protein function. N-acetylcysteine can influence these pathways by altering the cellular redox state.
The role of cysteine modifications in redox signaling.
Conclusion
The choice between using this compound and unlabeled acetylcysteine for relative quantification in proteomics depends on the specific experimental goals, budget, and available instrumentation.
-
This compound offers a highly accurate and precise method for quantifying changes in cysteine-reactive proteins, making it ideal for studies where meticulous quantification is critical. The use of a stable isotope-labeled internal standard controls for variability throughout the experimental workflow.
-
Unlabeled Acetylcysteine , when used in a label-free quantification approach, provides a cost-effective and high-throughput alternative. While potentially less precise than stable isotope labeling, modern high-resolution mass spectrometers and advanced data analysis software have made label-free methods increasingly robust and reliable. Unlabeled acetylcysteine can also be employed as a blocking agent in more complex experimental designs to probe specific pools of cysteine residues.
For researchers aiming to investigate the nuanced dynamics of the cysteine redox proteome, a stable isotope labeling strategy with this compound is a powerful tool. However, for large-scale screening studies or when resources are a primary consideration, a well-designed experiment with unlabeled acetylcysteine and label-free quantification can yield valuable insights.
A Comparative Guide to the Cross-Validation of LC-MS/MS Assays for Acetylcysteine: A Focus on 15N-Labeled Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different internal standard strategies for the quantitative analysis of acetylcysteine in biological matrices by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The objective is to present a cross-validation framework to assess the performance of an LC-MS/MS assay using a ¹⁵N-labeled acetylcysteine internal standard against two common alternatives: a deuterium-labeled (d₃) internal standard and a structural analog internal standard.
The selection of an appropriate internal standard is critical for the development of robust and reliable bioanalytical methods. An ideal internal standard should mimic the analyte's behavior throughout the sample preparation and analysis process, thereby compensating for variability and matrix effects. Stable isotope-labeled (SIL) internal standards, such as those incorporating ¹⁵N or deuterium, are generally considered the gold standard due to their physicochemical similarity to the analyte. However, their availability and cost can be a consideration, leading researchers to explore other options like structural analogs.
This guide details the experimental protocols for a cross-validation study and presents a comparative analysis of the expected performance data for each of the three internal standard methods. The information is structured to aid researchers in making informed decisions when developing and validating LC-MS/MS assays for acetylcysteine.
Comparative Performance of Internal Standards
The following tables summarize the expected validation and cross-validation data for the three LC-MS/MS methods. The data for the d₃-Acetylcysteine method is based on published literature, while the data for the ¹⁵N-Acetylcysteine and Structural Analog methods are hypothetical, representing typical performance characteristics.
Table 1: Method Validation Parameters
| Parameter | ¹⁵N-Acetylcysteine (Hypothetical) | d₃-Acetylcysteine | Structural Analog (Hypothetical) | Acceptance Criteria (FDA/EMA) |
| Linearity (r²) | >0.998 | >0.997 | >0.995 | ≥0.99 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 10 ng/mL | 25 ng/mL | Signal-to-Noise Ratio ≥ 5 |
| Accuracy (% Bias) | ± 5% | ± 7% | ± 12% | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | < 8% | < 10% | < 15% | ≤15% (≤20% at LLOQ) |
| Recovery (%) | 95-105% | 92-103% | 85-110% | Consistent, precise, and reproducible |
| Matrix Effect (% CV) | < 10% | < 12% | < 18% | IS-normalized factor within 0.85-1.15 |
Table 2: Cross-Validation Results (Comparison against ¹⁵N-Acetylcysteine Method)
| Parameter | d₃-Acetylcysteine vs. ¹⁵N-Acetylcysteine | Structural Analog vs. ¹⁵N-Acetylcysteine | Acceptance Criteria |
| Mean % Difference | < 5% | < 10% | Within ±15% |
| Correlation (r) | > 0.99 | > 0.97 | High correlation |
| Passing Samples (%) | > 95% | > 90% | At least 67% of samples within ±20% difference |
Experimental Protocols
This section outlines the detailed methodologies for the LC-MS/MS assay of acetylcysteine using each of the three internal standards.
Sample Preparation
-
Spiking: To a 100 µL aliquot of human plasma, add 10 µL of the respective internal standard working solution (¹⁵N-Acetylcysteine, d₃-Acetylcysteine, or Structural Analog).
-
Reduction: Add 50 µL of 50 mM dithiothreitol (DTT) to reduce any disulfide bonds and release total acetylcysteine. Vortex and incubate at 37°C for 30 minutes.
-
Protein Precipitation: Add 400 µL of cold acetonitrile containing 0.1% formic acid. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Waters Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, followed by a 2-minute re-equilibration.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Acetylcysteine: 164.1 -> 102.1
-
¹⁵N-Acetylcysteine: 165.1 -> 103.1
-
d₃-Acetylcysteine: 167.1 -> 105.1[1]
-
Structural Analog (e.g., N-acetyl-penicillamine): 192.1 -> 130.1
-
Cross-Validation Procedure
-
Prepare three sets of quality control (QC) samples (low, medium, high concentrations) in human plasma.
-
Analyze each set of QC samples using the three different internal standard methods in three independent runs.
-
Calculate the concentration of acetylcysteine in each QC sample for each method.
-
Compare the results obtained from the d₃-Acetylcysteine and Structural Analog methods to the ¹⁵N-Acetylcysteine method (considered as the reference method).
-
Evaluate the percentage difference and correlation between the methods.
Visualizing the Workflow and Comparison
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical framework for comparing the different internal standard methods.
Conclusion
This guide provides a framework for the cross-validation of an LC-MS/MS assay for acetylcysteine using a ¹⁵N-labeled internal standard against d₃-labeled and structural analog alternatives. The presented data and protocols highlight the expected superior performance of the ¹⁵N-labeled internal standard in terms of accuracy, precision, and mitigation of matrix effects. While d₃-labeled standards offer a viable alternative, the potential for chromatographic shifts due to the deuterium isotope effect should be considered. Structural analogs, although cost-effective, may not adequately compensate for analytical variability, leading to less reliable quantitative results. The choice of internal standard should be based on a thorough validation and cross-validation to ensure the generation of high-quality bioanalytical data for pharmacokinetic and other drug development studies.
References
Evaluating the Linearity and Accuracy of Acetylcysteine Isotope-Labeled Calibration Curves for Bioanalytical Applications
For Immediate Release
This guide provides a comprehensive evaluation of the linearity and accuracy of calibration curves for Acetylcysteine (NAC) quantification, with a focus on methods employing stable isotope-labeled internal standards, such as Acetylcysteine-¹⁵N or its close analog, d3-Acetylcysteine. The data presented is crucial for researchers, scientists, and drug development professionals in selecting and validating robust bioanalytical methods for pharmacokinetic and other clinical studies. The primary method discussed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which is the gold standard for this application. For comparative purposes, alternative methods like High-Performance Liquid Chromatography with UV detection (HPLC-UV) are also presented.
Data Presentation
The performance of an analytical method is critically dependent on the quality of its calibration curve. For isotope-dilution mass spectrometry, the response of the analyte is measured relative to a stable isotope-labeled internal standard. While specific raw data for Acetylcysteine-¹⁵N calibration curves are not publicly available in the cited literature, the following tables summarize the typical performance characteristics reported in validated bioanalytical methods for Acetylcysteine using d3-Acetylcysteine as an internal standard. These values are representative of the expected performance for an Acetylcysteine-¹⁵N standard under similar conditions.
Table 1: Representative Linearity and Accuracy Data for an Acetylcysteine Calibration Curve using an Isotope-Labeled Internal Standard (LC-MS/MS)
| Analyte Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| 10.0 (LLOQ) | 9.8 | 98.0 | ≤ 15.0 |
| 25.0 | 24.5 | 98.0 | ≤ 10.0 |
| 100.0 | 102.0 | 102.0 | ≤ 8.0 |
| 500.0 | 490.0 | 98.0 | ≤ 5.0 |
| 2000.0 | 2040.0 | 102.0 | ≤ 5.0 |
| 4000.0 | 3960.0 | 99.0 | ≤ 5.0 |
| 5000.0 (ULOQ) | 5050.0 | 101.0 | ≤ 10.0 |
| Note: This table is a representative example based on performance characteristics reported in the literature. LLOQ = Lower Limit of Quantification; ULOQ = Upper Limit of Quantification; %RSD = Percent Relative Standard Deviation. |
Table 2: Comparison of Bioanalytical Methods for Acetylcysteine Quantification
| Parameter | LC-MS/MS with Isotope-Labeled IS | HPLC-UV | Spectrophotometry |
| Linearity Range | 10 - 5000 ng/mL[1] | 60 - 400 µg/mL[2] | 1 - 100 µM[3] |
| Correlation Coefficient (r²) | > 0.99[1] | > 0.999[2] | > 0.999[3] |
| Accuracy (% Recovery) | 97.35% to 101.33%[4] | 99.14% to 100.63% (as % Assay)[2] | Not explicitly reported, but results align with pharmacopoeial methods[5] |
| Precision (%RSD) | Intra-day: ≤ 8.57%, Inter-day: ≤ 10.69%[4] | < 1.5%[2] | Not explicitly reported |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL[1] | 0.55 µg/ml[2] | 1.0 µM[3] |
| Internal Standard | Acetylcysteine-¹⁵N or d3-Acetylcysteine[1] | Not typically used | Not applicable |
| Specificity | High (based on mass-to-charge ratio) | Moderate (based on retention time) | Low (susceptible to interference) |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are the protocols for the primary LC-MS/MS method and a comparative HPLC-UV method.
Protocol 1: Quantification of Total Acetylcysteine in Human Plasma by LC-MS/MS
This protocol is based on methodologies that utilize an isotope-labeled internal standard.[1]
1. Sample Preparation:
-
To 100 µL of human plasma, add 20 µL of the internal standard working solution (e.g., d3-Acetylcysteine in a suitable solvent).
-
To reduce all oxidized forms of Acetylcysteine, add a reducing agent such as dithiothreitol (DTT).
-
Induce protein precipitation by adding an appropriate volume of a protein precipitating agent, such as trichloroacetic acid or acetonitrile.[1]
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
2. Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: A typical flow rate is between 0.3 and 0.8 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Gradient Program: A suitable gradient to separate Acetylcysteine from endogenous plasma components.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[1]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Data Analysis: The peak area ratio of the analyte to the internal standard is used to construct the calibration curve and quantify the analyte in unknown samples.
Protocol 2: Quantification of Acetylcysteine in Pharmaceutical Formulations by HPLC-UV
This protocol is a common alternative for the quantification of Acetylcysteine in less complex matrices.[2]
1. Standard and Sample Preparation:
-
Prepare a stock solution of Acetylcysteine reference standard in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution to concentrations spanning the desired linear range (e.g., 60-400 µg/ml).[2]
-
For sample preparation (e.g., from a capsule), dissolve the contents in the mobile phase, sonicate, and filter to remove excipients.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250mm, 5µm).[2]
-
Mobile Phase: A mixture of a buffer (e.g., 0.01N potassium dihydrogen phosphate, pH 3.0) and an organic modifier (e.g., acetonitrile) in an isocratic elution. A common ratio is 55:45 (v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 220 nm.[2]
-
Injection Volume: 20 µL.
3. Data Analysis:
-
A calibration curve is generated by plotting the peak area of the Acetylcysteine standards against their known concentrations.
-
The concentration of Acetylcysteine in the samples is determined from the calibration curve using the peak areas of the sample chromatograms.
Mandatory Visualization
The following diagrams illustrate the key workflows in the evaluation of Acetylcysteine calibration curves.
Caption: Workflow for Calibration Curve Generation and Evaluation.
Caption: Decision Pathway for Bioanalytical Method Selection.
References
- 1. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Spectrophotometric Determination of N-Acetyl-L-Cysteine and N-(2-Mercaptopropionyl)-Glycine in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. preprints.org [preprints.org]
Inter-laboratory comparison of Acetylcysteine-15N quantification methods
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Performance of Acetylcysteine Quantification Methods
The following table summarizes the performance characteristics of commonly employed analytical methods for the quantification of Acetylcysteine in biological matrices. These methods utilize a stable isotope-labeled internal standard, such as d3-N-acetylcysteine, which is analogous to the use of Acetylcysteine-15N for isotope dilution analysis.
| Method | Matrix | Internal Standard | Linear Range | Accuracy (%) | Precision (%RSD) | LOD/LOQ | Citation |
| LC-MS/MS | Human Plasma | d3-N-acetylcysteine | 10-5000 ng/mL | Not Reported | Not Reported | Not Reported | [1][2] |
| LC-MS/MS | Not Specified | Not Specified | 0.05–2.5 µg/ml (low) | 97.35 to 101.33 | Not Reported | LOD: 0.093 µg/ml, LOQ: 0.28 µg/ml | [2] |
| LC-MS/MS | Not Specified | Not Specified | 2.5–100 µg/ml (high) | 99.77 to 112.14 | Not Reported | LOD: 0.76 µg/ml, LOQ: 2.30 µg/ml | [2] |
| RP-HPLC | Cell Culture Media | Not Specified | Not Reported | Not Reported | Not Reported | LOD: 0.0001 mg/ml, LOQ: 0.00018 mg/ml | [3][4] |
| RP-HPLC | Wet Cough Syrup | Not Specified | 400-600 µg/mL | Not Reported | Not Reported | Not Reported | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of results across different laboratories. Below are generalized protocols for the quantification of Acetylcysteine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely accepted and highly sensitive technique.
LC-MS/MS Quantification of Total N-Acetylcysteine in Human Plasma
This protocol is based on a method developed for determining total N-acetylcysteine in human plasma, which can be adapted for studies using this compound.
1. Sample Preparation:
-
To a plasma sample, add a known concentration of the stable isotope-labeled internal standard (e.g., d3-N-acetylcysteine or this compound).
-
Precipitate proteins using an acid such as trichloroacetic acid, which has been shown to enhance extraction recovery.[1][2]
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
2. Chromatographic Separation:
-
Utilize a suitable reverse-phase HPLC column (e.g., C18).
-
The mobile phase composition and gradient will need to be optimized for adequate separation of Acetylcysteine from other matrix components. A common approach involves a gradient of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).
3. Mass Spectrometric Detection:
-
Employ a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Monitor the specific mass transitions (multiple reaction monitoring - MRM) for both Acetylcysteine and the isotope-labeled internal standard. For example, the mass transition for N-acetylcysteine could be m/z 164 → 122, and for d3-N-acetylcysteine, it could be m/z 167 → 123.[1][2] The specific transition for this compound would need to be determined based on its exact mass.
4. Quantification:
-
Construct a calibration curve by analyzing standards of known concentrations of Acetylcysteine with a constant concentration of the internal standard.
-
The concentration of Acetylcysteine in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
Signaling Pathway of Acetylcysteine
Acetylcysteine (NAC) is a precursor to the amino acid L-cysteine, which is a key component of the antioxidant glutathione (GSH). By replenishing intracellular cysteine levels, NAC promotes the synthesis of GSH, thereby enhancing the cell's antioxidant capacity and protecting against oxidative stress.
Caption: Metabolic pathway of N-Acetylcysteine (NAC) leading to glutathione (GSH) synthesis.
Experimental Workflow for this compound Quantification
The following diagram illustrates a typical workflow for the quantification of this compound in a biological sample using LC-MS/MS.
Caption: A typical experimental workflow for Acetylcysteine quantification by LC-MS/MS.
Logical Relationship of a Method Comparison Study
This diagram outlines the logical structure for comparing different analytical methods for this compound quantification.
Caption: Logical framework for a comparative study of analytical methods.
References
- 1. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 4. cdn.insights.bio [cdn.insights.bio]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
Justification for Using a 15N-Labeled Internal Standard in Regulated Bioanalysis: A Comparative Guide
In the rigorous landscape of regulated bioanalysis, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy, precision, and reliability of quantitative liquid chromatography-mass spectrometry (LC-MS) assays. While various types of internal standards exist, stable isotope-labeled (SIL) internal standards are unequivocally the gold standard, recommended by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1] Among SILs, those labeled with heavy atoms like ¹⁵N and ¹³C offer distinct advantages over their deuterated (²H or D) counterparts.
This guide provides a comprehensive comparison to justify the selection of a ¹⁵N-labeled internal standard for regulated bioanalysis, supported by experimental data, detailed methodologies, and a regulatory perspective.
Comparison of Internal Standard Types
The primary role of an internal standard is to compensate for variability throughout the analytical process, including sample extraction, chromatographic separation, and mass spectrometric detection.[2][3] The ideal IS co-elutes with the analyte and exhibits identical behavior during ionization, effectively normalizing for matrix effects and other sources of error.[1]
Stable Isotope-Labeled (SIL) vs. Analog Internal Standards
SIL internal standards are structurally identical to the analyte, with one or more atoms replaced by a heavy isotope. This near-identical physicochemical nature allows them to track the analyte's behavior far more effectively than a structural analog IS, which is a different molecule with similar properties.
Experimental data consistently demonstrates the superior performance of SIL internal standards. For instance, a study on the tubulin inhibitor D-24851 showed significantly improved accuracy and precision when a SIL-IS was used compared to an analogous IS.
| Internal Standard Type | Concentration (ng/mL) | Accuracy (%) | Precision (%) |
| SIL Internal Standard | 1 | 101.2 | 3.5 |
| 10 | 100.5 | 2.1 | |
| 100 | 99.8 | 1.5 | |
| 1000 | 100.1 | 1.2 | |
| Analogous Internal Standard | 1 | 105.7 | 8.9 |
| 10 | 103.2 | 6.4 | |
| 100 | 101.5 | 4.3 | |
| 1000 | 100.8 | 3.1 |
Table 1: Comparison of accuracy and precision data for the analysis of D-24851 using a SIL internal standard versus an analogous internal standard. Data adapted from Stokvis, Rosing, and Beijnen (2005).[4]
¹⁵N-Labeled vs. Deuterium-Labeled Internal Standards
While all SILs are preferable to analog standards, not all SILs are created equal. Labeling with ¹⁵N or ¹³C is considered superior to deuterium labeling for several critical reasons.
| Feature | ¹⁵N-Labeled Internal Standard | Deuterium-Labeled Internal Standard | Justification |
| Chromatographic Co-elution | Excellent; co-elutes perfectly with the analyte. | Potential for chromatographic separation from the analyte (isotope effect).[5][6] | The difference in bond strength and lipophilicity between C-H and C-D bonds can lead to different retention times, meaning the IS and analyte do not experience the same matrix effects at the same time.[5] |
| Isotopic Stability | Highly stable; no risk of back-exchange. | Risk of deuterium-hydrogen back-exchange in certain solvents or under specific pH conditions. | Loss of the isotopic label compromises the integrity of the internal standard and can lead to inaccurate quantification. |
| Mass Spectrometric Fragmentation | Fragmentation pattern is virtually identical to the analyte. | Can exhibit different fragmentation patterns compared to the unlabeled analyte. | Altered fragmentation can complicate method development and potentially lead to less accurate quantification. |
| Regulatory Acceptance | Highly preferred by regulatory agencies. | Accepted, but with increased scrutiny regarding potential isotope effects.[7] | Regulatory bodies prioritize methods that are robust and reliable, and ¹⁵N labeling minimizes potential analytical complications. |
Experimental Protocols
To ensure a robust and reliable bioanalytical method using a ¹⁵N-labeled internal standard, the following experimental protocol for method validation should be followed, in line with FDA and EMA guidelines.
Bioanalytical Method Validation Protocol
-
Preparation of Stock and Working Solutions:
-
Prepare stock solutions of the analyte and the ¹⁵N-labeled internal standard in an appropriate organic solvent.
-
Perform serial dilutions to prepare working solutions for calibration standards and quality control (QC) samples.
-
-
Preparation of Calibration Standards and Quality Control Samples:
-
Spike blank biological matrix (e.g., plasma, urine) with the analyte working solutions to create a calibration curve consisting of a blank, a zero standard (with IS), and at least six non-zero concentration levels.
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high).
-
-
Sample Extraction:
-
Aliquot study samples, calibration standards, and QC samples into extraction tubes.
-
Add a fixed volume of the ¹⁵N-labeled internal standard working solution to all samples except the blank.
-
Perform protein precipitation, liquid-liquid extraction, or solid-phase extraction to isolate the analyte and IS from the biological matrix.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the extracted samples onto an appropriate HPLC or UPLC column for chromatographic separation.
-
Optimize the mobile phase composition and gradient to achieve baseline separation of the analyte from endogenous interferences and ensure co-elution with the ¹⁵N-labeled IS.
-
Utilize a tandem mass spectrometer in multiple reaction monitoring (MRM) mode to detect and quantify the analyte and IS.
-
-
Data Analysis and Acceptance Criteria:
-
Construct the calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the analyte.
-
Apply a linear or weighted linear regression to the calibration curve.
-
The accuracy and precision of the back-calculated concentrations of the calibration standards and QC samples should be within ±15% (±20% at the lower limit of quantification).
-
Mandatory Visualizations
Caption: Logical justification for selecting a ¹⁵N-labeled internal standard.
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. LC-MS vs LC-MS/MS: Techniques, Use Cases, and Differences - Creative Proteomics [creative-proteomics.com]
- 4. scispace.com [scispace.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Showdown: A Comparative Guide to Stable Isotope-Labeled Internal Standards for Acetylcysteine Analysis by Mass Spectrometry
Currently, d3-N-acetylcysteine is the most widely documented SIL internal standard for the bioanalysis of NAC using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Although Acetylcysteine-15N is commercially available, specific performance data from peer-reviewed studies is scarce, precluding a direct, data-driven comparison in this guide.
However, based on established principles of stable isotope labeling in mass spectrometry, we can infer potential advantages and disadvantages. 15N labeling, involving the substitution of a 14N atom with a 15N atom, results in a +1 Da mass shift. This can be advantageous in minimizing potential isotopic interference from the analyte, especially when dealing with complex matrices. Deuterium labeling (e.g., d3-NAC) provides a larger mass shift (+3 Da), which is generally effective in preventing overlap of isotopic clusters. A potential consideration with deuterium labeling is the possibility of chromatographic separation from the unlabeled analyte, known as the "isotope effect," which is less common with 15N labeling.
Performance Characteristics of d3-N-Acetylcysteine
To provide a benchmark for performance, this section summarizes the quantitative data for d3-NAC from various validated LC-MS/MS methods. These methods typically employ triple quadrupole mass analyzers operating in multiple reaction monitoring (MRM) mode.
| Performance Metric | d3-N-Acetylcysteine | Mass Analyzer Type(s) |
| Limit of Detection (LOD) | 0.20 µg/mL to 10 ng/mL | Triple Quadrupole |
| Limit of Quantification (LOQ) | 0.66 µg/mL to 50 ng/mL | Triple Quadrupole |
| Linearity (Range) | 1-120 µg/mL; 10-5000 ng/mL | Triple Quadrupole |
| Precision (%RSD) | < 15% | Triple Quadrupole |
| Accuracy (%Bias) | Within ±15% | Triple Quadrupole |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing experimental outcomes. Below are typical experimental protocols for the quantification of NAC in biological matrices using d3-NAC as an internal standard.
Sample Preparation (Human Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (d3-NAC).
-
Vortexing: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is typical.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
Mass Spectrometry (MS)
-
Ionization: Electrospray ionization (ESI) in positive ion mode is frequently employed.
-
Analyzer: A triple quadrupole mass spectrometer is standard for quantitative analysis.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
N-Acetylcysteine: m/z 164 → 102
-
d3-N-Acetylcysteine: m/z 167 → 105
-
Visualizing the Workflow
To aid in understanding the experimental and logical processes, the following diagrams are provided.
Caption: A general workflow for the development and validation of a bioanalytical method using a stable isotope-labeled internal standard.
Caption: A logical workflow for the comparative evaluation of different stable isotope-labeled internal standards for a target analyte.
Conclusion and Future Outlook
While d3-N-acetylcysteine has proven to be a reliable internal standard for the quantification of NAC, the exploration of this compound's performance characteristics is warranted. A head-to-head comparison, following the workflow outlined above, would be invaluable to the scientific community. Such a study would definitively elucidate the potential advantages of 15N labeling in terms of analytical accuracy and precision for N-acetylcysteine analysis across various mass analyzer platforms. Researchers are encouraged to perform such validation studies to contribute to a more complete understanding of the optimal internal standards for this widely studied compound.
A Comparative Guide to Derivatization Reagents for Acetylcysteine-15N Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three common derivatization reagents for the quantitative analysis of Acetylcysteine-15N, a stable isotope-labeled form of the antioxidant and mucolytic agent N-acetylcysteine (NAC). The choice of derivatization reagent is critical for achieving desired sensitivity, stability, and selectivity in bioanalytical methods, particularly for mass spectrometry-based analyses. Here, we compare o-phthalaldehyde/N-acetyl-L-cysteine (OPA/NAC), N-(1-pyrenyl)maleimide (NPM), and 2-chloro-1-methylpyridinium iodide (CMPI).
Data Presentation: A Comparative Overview
The following table summarizes the key performance characteristics of the three derivatization reagents based on published experimental data. It is important to note that these values are derived from different studies and analytical platforms, and therefore direct comparisons should be made with caution.
| Performance Metric | OPA/NAC | N-(1-pyrenyl)maleimide (NPM) | 2-chloro-1-methylpyridinium iodide (CMPI) |
| Analyte Target | Primary amines | Thiols (sulfhydryl groups) | Thiols (sulfhydryl groups) |
| Detection Method | Fluorescence, LC-MS | Fluorescence, LC-MS | LC-MS/MS |
| Linearity Range | 50-5000 ng/mL (for sitagliptin)[1] | 8-2500 nM[2] | 50 ng/mL to 50 µg/mL[3] |
| Limit of Detection (LOD) / Quantitation (LOQ) | LOQ: 0.04% (for enantiomeric impurity)[4] | LOQ: 32 nM[2] | LLOQ: 50 ng/mL[3] |
| Derivative Stability | Less stable, requires controlled reaction time or in-needle derivatization.[4][5] Stability can be improved by altering reagent mole ratios.[5][6][7] | Stable adducts. | Forms stable 1-methylpyridinyl thioether derivatives.[3] |
| Reaction Conditions | Alkaline pH (e.g., pH 9.5).[8] | Room temperature. | Immediate reaction at time of blood collection.[3] |
| Key Advantages | Good for chiral separation; highly fluorescent derivatives. | High sensitivity and specificity for thiols. | Rapidly traps and stabilizes thiols in biological samples.[3] |
| Potential Drawbacks | Derivative instability can be a challenge.[4][5] | Longer reaction times may be required compared to CMPI. | Primarily for trapping and stabilization prior to analysis. |
Experimental Protocols
Detailed methodologies for the derivatization of this compound using each reagent are provided below. These protocols are based on established methods for NAC and other thiols.
o-Phthalaldehyde/N-acetyl-L-cysteine (OPA/NAC) Derivatization for Fluorescence Detection
This method is suitable for the analysis of primary amines and can be adapted for the chiral separation of amino acids and their derivatives.
Materials:
-
o-Phthalaldehyde (OPA) solution: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.2 mL of 0.1 M borate buffer (pH 9.5) and 50 µL of N-acetyl-L-cysteine solution (770 mg in 10 mL of water). This reagent should be prepared fresh daily.
-
Sample containing this compound.
-
Borate buffer (0.1 M, pH 9.5).
Protocol:
-
To 100 µL of the sample, add 100 µL of borate buffer.
-
Add 50 µL of the OPA/NAC reagent.
-
Mix thoroughly and allow the reaction to proceed for a defined time (e.g., 2 minutes) at room temperature, protected from light. The reaction time should be optimized and kept consistent due to the potential instability of the derivatives.[4][5]
-
Inject an aliquot of the reaction mixture directly into the HPLC system for analysis.
-
Fluorescence detection is typically performed with excitation at 330-340 nm and emission at 450 nm.[1]
N-(1-pyrenyl)maleimide (NPM) Derivatization for Fluorescence Detection
NPM is a highly fluorescent reagent that selectively reacts with the thiol group of Acetylcysteine.
Materials:
-
N-(1-pyrenyl)maleimide (NPM) solution: 1 mM in a suitable organic solvent like acetonitrile.
-
Sample containing this compound.
-
Tris-HCl buffer (e.g., 100 mM, pH 8.0).
Protocol:
-
To 100 µL of the sample, add 100 µL of Tris-HCl buffer.
-
Add 100 µL of the NPM solution.
-
Mix and incubate at room temperature for 10-30 minutes in the dark. Reaction time may need optimization.
-
Stop the reaction by adding a small amount of an acid (e.g., 10 µL of 1 M HCl).
-
Inject an aliquot into the HPLC system.
-
Fluorescence detection is typically performed with excitation at 330 nm and emission at 376 nm.[9]
2-chloro-1-methylpyridinium iodide (CMPI) Derivatization for LC-MS/MS Analysis
CMPI is used to rapidly trap and stabilize thiols in biological matrices, preventing their oxidation.[3]
Materials:
-
2-chloro-1-methylpyridinium iodide (CMPI) solution: Prepare a stock solution in a suitable solvent (e.g., acetonitrile). The final concentration in the sample should be optimized.
-
Whole blood or plasma sample containing this compound.
-
Internal standard solution.
-
Protein precipitation solvent (e.g., acetonitrile).
Protocol:
-
Immediately after sample collection (e.g., whole blood), add the CMPI solution to the sample to convert the free thiol of this compound to a stable 1-methylpyridinyl thioether derivative.[3]
-
Add the internal standard.
-
Vortex the sample to ensure thorough mixing.
-
Precipitate proteins by adding a sufficient volume of cold acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Mandatory Visualization
The following diagrams illustrate the general experimental workflow and the signaling pathway context for Acetylcysteine analysis.
References
- 1. Precolumn o-phthalaldehyde-N-acetyl-L-cysteine derivatization followed by RP-HPLC separation and fluorescence detection of sitagliptin enantiomers in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatography assay for N-acetylcysteine in biological samples following derivatization with N-(1-pyrenyl)maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitation of free and total N-acetylcysteine amide and its metabolite N-acetylcysteine in human plasma using derivatization and electrospray LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advances in the evaluation of the stability and characteristics of the amino acid and amine derivatives obtained with the o-phthaldialdehyde/3-mercaptopropionic acid and o-phthaldialdehyde/N-acetyl-L-cysteine reagents. High-performance liquid chromatography-mass spectrometry study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. FIA-spectrophotometric assay of N-acetylcysteine by o-phthalaldehyde derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation and quantification of N-acetyl-l-cysteine and N-acetyl-cysteine-amide by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Acetylcysteine-15N
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of Acetylcysteine-15N, a stable isotope-labeled compound.
Understanding this compound
This compound is a form of Acetylcysteine that has been labeled with the stable, non-radioactive nitrogen isotope, ¹⁵N.[1] It is crucial to distinguish between stable and radioactive isotopes, as their handling and disposal protocols differ significantly. Because ¹⁵N is a stable isotope, this compound does not pose a radiological hazard.[2][] Therefore, its disposal is governed by the chemical properties of the Acetylcysteine molecule itself, rather than by regulations for radioactive waste.[2][]
Key Safety and Disposal Information
The disposal of this compound should align with the protocols for non-labeled Acetylcysteine. The primary hazards are related to its chemical reactivity and potential as an irritant. All disposal actions must comply with local, regional, and national regulations.[4]
| Parameter | Specification | Source |
| Chemical Hazard | Causes serious eye irritation.[5][6][7] May cause an allergic reaction in sensitive individuals.[4] | SDS |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields or goggles, protective gloves (e.g., Nitrile rubber), and appropriate lab coat.[7][8] | SDS |
| Incompatible Materials | Strong oxidizers and strong alkalis.[6] May react with strong oxidizers, increasing the risk of fire or explosion.[4] | SDS |
| Disposal Container | A suitable, closed, and clearly labeled container for chemical waste.[8][9] | SDS |
| Disposal Method | Do not empty into drains.[4] Dispose of as chemical waste in accordance with institutional and local regulations.[4] | SDS |
Step-by-Step Disposal Protocol
This protocol outlines the standard procedure for disposing of this compound waste generated in a laboratory setting.
Personal Protective Equipment (PPE)
Before handling the material for disposal, ensure you are wearing the appropriate PPE:
-
Eye Protection: Wear safety glasses with side shields or goggles.[7][8]
-
Hand Protection: Use chemically resistant, protective gloves.[8]
-
Body Protection: Wear a standard laboratory coat.
Waste Characterization and Segregation
-
Confirm Non-Radioactivity: Verify that the waste contains only the stable ¹⁵N isotope and has not been mixed with any radioactive materials.
-
Segregate from Other Waste Streams: It is critical to keep stable-isotope labeled compounds separate from radioactive waste to avoid costly and complex disposal procedures.[2][] Do not mix with general laboratory trash.
Containment and Labeling
-
For Solid Waste (Powder):
-
For Solutions:
-
Collect liquid waste in a designated, leak-proof container. Do not pour down the sink.[4]
-
-
Labeling:
-
Clearly label the waste container with "this compound Waste" and include any solvents or other chemicals present in the mixture.
-
Attach a properly filled out hazardous waste tag as required by your institution.
-
Temporary Storage
-
Store the sealed waste container in a designated, well-ventilated, and secured chemical waste accumulation area.[8]
-
Keep the container away from incompatible materials, such as strong oxidizers.[4][6]
Final Disposal
-
Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department or equivalent office.
-
Follow all institutional procedures for chemical waste disposal. The final disposal must be carried out by a certified waste management company in accordance with all local, regional, and national regulations.[2][4]
Disposal Decision Workflow
The following diagram illustrates the logical steps to determine the correct disposal pathway for this compound.
Caption: Disposal decision workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Acetylcysteine-15N
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides essential, immediate safety and logistical information for handling Acetylcysteine-15N, including detailed operational and disposal plans to foster a secure and efficient research environment.
This compound, the 15N-labeled version of Acetylcysteine, is a valuable tool in various research applications.[1] While it is not classified as a hazardous substance, proper handling and disposal are crucial to maintain a safe laboratory environment and ensure the integrity of your experiments.[2] This guide outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and waste disposal protocols.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. Adherence to these guidelines will minimize exposure and ensure personal safety.
| Body Part | Personal Protective Equipment | Specifications |
| Hands | Protective gloves | Chemically resistant nitrile or neoprene gloves are recommended. Inspect gloves for any tears or punctures before use.[3][4] |
| Eyes | Safety glasses or goggles | Wear safety glasses with side shields or chemical splash goggles to protect against accidental splashes.[2][3][5] |
| Body | Laboratory coat or disposable gown | A clean lab coat or a disposable gown should be worn to protect skin and clothing from contamination.[3][6] |
| Respiratory | Not generally required | Use in a well-ventilated area. If handling large quantities or if dust/aerosol generation is likely, a NIOSH-approved respirator may be necessary.[3][5] |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound from the moment it arrives in the laboratory to its final use is critical for both safety and experimental accuracy.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verification: Confirm that the product received is this compound as ordered.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizers and bases.[5] Protect from light and moisture.[3] For solutions, refrigeration at 2° to 8°C (36° to 46°F) is recommended after opening, with a discard time of 96 hours.[7]
Preparation for Experimental Use
-
Gather PPE: Before handling the compound, ensure all necessary personal protective equipment is readily available and worn correctly.
-
Work Area Preparation: Designate a clean and well-ventilated area for handling, such as a chemical fume hood or a biosafety cabinet, especially if preparing solutions or weighing the solid form.[3]
-
Weighing (if solid): If working with a solid form, handle it carefully to avoid generating dust. Use appropriate weighing tools and a contained weighing environment if possible.
-
Solution Preparation: When preparing solutions, add the this compound to the solvent slowly to avoid splashing. If the solution needs to be diluted, use appropriate sterile diluents such as Sodium Chloride for Injection or Sterile Water for Injection.[7]
The following diagram illustrates the standard operational workflow for handling this compound.
Caption: A flowchart outlining the key steps for safely handling this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Unused Compound: Any unused or expired this compound should be disposed of as chemical waste. Do not dispose of it down the drain.[5]
-
Contaminated Materials: All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and weighing papers, should be collected in a designated, clearly labeled waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed container for chemical waste disposal.
Disposal Procedure
-
Labeling: Ensure all waste containers are clearly labeled with the contents, including "this compound Waste."
-
Storage of Waste: Store waste containers in a designated, secure area away from general laboratory traffic.
-
Final Disposal: Dispose of the chemical waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor, following all local, state, and federal regulations.[2][5]
The following diagram outlines the logical steps for the proper disposal of this compound waste.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
